Product packaging for 4-Fluoro-2-hydroxyquinoline(Cat. No.:)

4-Fluoro-2-hydroxyquinoline

Cat. No.: B15072201
M. Wt: 163.15 g/mol
InChI Key: SQBMDSYKQUZMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-2-hydroxyquinoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The core 4-hydroxy-2-quinolinone scaffold is recognized as a privileged structure, capable of interacting with multiple biological targets to yield a diverse profile of activities . The strategic introduction of a fluorine atom at the 4-position is a critical modification, as it is known to dramatically enhance biological potency and optimize physicochemical properties in related quinoline compounds . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research on analogous structures highlights its potential application in creating new antimicrobials, particularly against drug-resistant bacterial and fungal pathogens . Furthermore, the 4-hydroxy-2-quinolinone framework is extensively investigated for its anti-inflammatory properties, including lipoxygenase (LOX) enzyme inhibition, and for its antioxidant activity, making it a promising candidate for the development of multi-target agents . The specific distributive status and molecular structure of this compound are also crucial factors that can influence its antioxidative or prooxidative effects in biological systems . As a high-purity building block, this compound is supplied for Research Use Only. It is intended for use in laboratory research and development, strictly within in vitro settings. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B15072201 4-Fluoro-2-hydroxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMDSYKQUZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Landscape of 4-Fluoro-2-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identification

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine and hydroxyl groups can significantly modulate its physicochemical and biological properties.[1] 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone counterparts. The specific properties of fluorinated quinolones can vary based on the position of the fluorine atom and other substituents. Below is a summary of properties for related fluoro-hydroxyquinoline derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
8-Fluoro-4-hydroxyquinoline63010-71-9C₉H₆FNO163.15278-282
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline31009-34-4C₁₀H₅F₄NO231.15259-263[2]
8-Fluoro-4-hydroxy-2-methylquinoline5288-22-2C₁₀H₈FNO177.18Not specified
6-Fluoro-4-hydroxy-2-methylquinoline15912-68-2C₁₀H₈FNO177.18273-277[1][3]

Synthesis of Fluoro-hydroxyquinolines

The synthesis of 4-hydroxyquinolines is often achieved through well-established named reactions in organic chemistry. The Gould-Jacobs reaction is a notable method for producing fluoro-4-hydroxyquinoline-3-carboxylic acids.[4] Another common approach is the Conrad-Limpach reaction.[5]

Experimental Protocol: General Synthesis of 4-hydroxy-2-quinolone Derivatives

A green chemistry approach utilizing microwave irradiation and a bismuth chloride catalyst has been reported for the synthesis of 4-hydroxy-2-quinolone analogues.[6]

Materials:

  • Diethyl malonate

  • β-enaminone derivative

  • Ethanol

  • Bismuth chloride (BiCl₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Diethyl ether

  • n-hexane

Procedure: [6]

  • Preparation of β-enaminone:

    • In a microwave reactor, combine dimedone or cyclohexanedione (1 mmol), an appropriate amine (1 mmol), and CuBr (0.05 mmol).

    • Subject the mixture to ultrasound at 40 kHz at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Add 5 mL of EtOAc or DCM, recover the catalyst by filtration, and concentrate the filtrate.

    • Crystallize the pure product from a 1:1 mixture of diethyl ether and n-hexane at 6 °C overnight. Filter and dry the product.

  • Synthesis of 4-hydroxy-2-quinolone:

    • In a glass tube, introduce a 3:1 mixture of diethyl malonate and the prepared β-enaminone in 1 mL of ethanol.

    • Add 0.2 mmol of BiCl₃ to the mixture.

    • Subject the reaction to microwave irradiation for 5-13 minutes, monitoring progress by TLC.

    • Upon completion, add 5 mL of ethanol and recover the catalyst by filtration.

    • The filtrate contains the 4-hydroxy-2-quinolone product, which can be further purified.

G General Workflow for 4-Hydroxy-2-quinolone Synthesis cluster_0 β-enaminone Synthesis cluster_1 4-Hydroxy-2-quinolone Synthesis start Dimedone/Cyclohexanedione + Amine + CuBr ultrasound Ultrasound (40 kHz) start->ultrasound workup1 Workup (Filtration, Concentration) ultrasound->workup1 crystallization Crystallization workup1->crystallization product1 β-enaminone crystallization->product1 reactants β-enaminone + Diethyl Malonate + BiCl3 in Ethanol product1->reactants microwave Microwave Irradiation reactants->microwave workup2 Workup (Filtration) microwave->workup2 product2 4-Hydroxy-2-quinolone workup2->product2

Caption: Workflow for the synthesis of 4-hydroxy-2-quinolones.

Applications in Research and Drug Development

Fluoro-hydroxyquinolines are versatile building blocks with a wide range of applications, primarily driven by their biological activities.

Antibacterial Agents

The quinolone core is famously associated with antibacterial activity. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] Flumequine was one of the first fluoroquinolone antibiotics.[8] The introduction of a fluorine atom at the C6 position of the quinolone ring has been shown to significantly enhance antimicrobial activity.[7]

G Fluoroquinolone Mechanism of Action fq Fluoroquinolone gyrase Bacterial DNA Gyrase / Topoisomerase IV fq->gyrase Inhibition dna_replication DNA Replication & Repair gyrase->dna_replication Essential for cell_death Bacterial Cell Death gyrase->cell_death Inhibition leads to dna_replication->cell_death Failure leads to

References

physical and chemical properties of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental data specifically for 4-Fluoro-2-hydroxyquinoline is limited in publicly available literature. The information presented in this guide is a consolidation of data from closely related isomers and analogous compounds. Researchers should validate this information through experimental studies for this compound.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents. The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, marked a substantial advancement in the development of broad-spectrum antibiotics.[1][2] 4-Hydroxyquinolines, and their tautomeric 4-quinolone forms, are key pharmacophores in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] This technical guide focuses on the physical and chemical properties of this compound, a member of this important class of compounds. Due to the scarcity of direct experimental data, this guide leverages information from closely related isomers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the available and estimated data based on its isomers.

Table 1: Physical Properties of this compound and Related Isomers

PropertyThis compound6-Fluoro-4-hydroxy-2-methylquinoline8-Fluoro-4-hydroxyquinoline
Molecular Formula C9H6FNOC10H8FNO[]C9H6FNO
Molecular Weight 163.15 g/mol 177.18 g/mol []163.15 g/mol
Appearance Not AvailableWhite to Almost White Powder to Crystal[]Powder
Melting Point Not Available273-277 °C[]278-282 °C
Boiling Point Not Available316.7±37.0°C at 760 mmHg[]Not Available
Solubility Not AvailableNo information available[5]Not Available
pKa Not AvailableNot AvailableNot Available

Table 2: Spectroscopic Data of this compound and Related Isomers

SpectroscopyThis compoundRelated Compounds (Isomers/Analogues)
1H NMR Not AvailableFor a related 6,7-difluoro-4-hydroxyquinoline derivative, the hydroxyl proton appears downfield as a broad signal around 13.16 ppm.[1] Aromatic protons typically appear between 7.00 and 8.00 ppm.[1]
13C NMR Not AvailableFor a related 6,7-difluoro-4-hydroxyquinoline derivative, the C-OH carbon signal is observed in the downfield region at approximately 167.73 ppm.[1]
19F NMR Not AvailableFor a related 6,7-difluoro-4-hydroxyquinoline derivative, fluorine signals appear between -115 and -138 ppm.[1]
Mass Spectrometry Not AvailableThe molecular ion peak is expected at m/z 163.15. Fragmentation patterns of fluoroquinolones often involve the loss of peripheral groups and rearrangement of the heterocyclic ring.[6]
IR Spectroscopy Not AvailableFor related 4-hydroxy-2-oxo-quinoline derivatives, characteristic peaks are observed for C=O stretching, N-H stretching, and aromatic C-H stretching.[7]

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of the 2-hydroxyquinoline scaffold. It exists in tautomeric equilibrium with its 2-quinolone form. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The quinoline ring is susceptible to electrophilic substitution reactions, with the position of substitution influenced by the existing substituents. The fluorine atom at the 4-position is a weak deactivator and will influence the regioselectivity of such reactions. The reactivity of the related 4-halo-2-aminoquinolines has been studied, providing insights into potential synthetic transformations.

Experimental Protocols

Synthesis: Conrad-Limpach Reaction

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]

Reaction Scheme:

G Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation Dicarboxylate ß-ketoester Dicarboxylate->Intermediate Hydroxyquinoline 4-Hydroxyquinoline Intermediate->Hydroxyquinoline Thermal Cyclization

Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Methodology:

  • Enamine Formation: A substituted aniline (e.g., 3-fluoroaniline for the synthesis of this compound) is reacted with a β-ketoester (e.g., diethyl malonate) in a suitable solvent, often with an acid catalyst. The mixture is heated to drive off water and form the enamine intermediate.

  • Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in a high-boiling solvent like diphenyl ether to induce cyclization and form the 4-hydroxyquinoline product.

  • Purification: The product is isolated by cooling the reaction mixture, followed by filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

G cluster_struct Structure Elucidation cluster_purity Purity Assessment Crude Crude Product Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure Pure Compound Purification->Pure Structure_ID Structural Identification Pure->Structure_ID Purity_Analysis Purity Analysis Pure->Purity_Analysis NMR NMR (1H, 13C, 19F) Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS IR IR Spectroscopy Structure_ID->IR HPLC HPLC Purity_Analysis->HPLC TLC TLC Purity_Analysis->TLC

Caption: General analytical workflow for the characterization of a synthesized quinoline derivative.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is commonly used for the analysis of fluoroquinolones.[9] A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection can be achieved using UV-Vis or fluorescence detectors.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique for the determination of the molecular weight and fragmentation pattern of fluoroquinolones.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for the structural elucidation of fluorinated quinolines.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[7]

Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, as a fluoroquinolone derivative, it is anticipated to exhibit antibacterial properties. The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Fluoroquinolone Mechanism of Action:

G FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) FQ->TopoIV Inhibits DNA_Replication DNA Replication Blocked Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: General mechanism of action for fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in bacterial cell death. The presence and position of the fluorine atom are known to significantly enhance the antibacterial activity of quinolones.[1]

Conclusion

This compound is a member of the medicinally important class of fluoroquinolones. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview of its expected physical and chemical properties, along with general protocols for its synthesis and analysis, based on data from closely related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential as a therapeutic agent. This guide serves as a valuable resource for researchers initiating studies on this and other novel fluoroquinolone derivatives.

References

4-Fluoro-2-hydroxyquinoline: An In-depth Technical Guide on Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and stability of 4-fluoro-2-hydroxyquinoline. While direct quantitative experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs and computational studies to present a thorough understanding of its chemical behavior. The guide covers the fundamental principles of keto-enol tautomerism in the quinoline scaffold, details experimental methodologies for its study, and discusses the implications for drug development.

Introduction to this compound Tautomerism

Quinolone and hydroxyquinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn governed by tautomeric equilibria. This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (4-fluoro-1H-quinolin-2-one). The position of this equilibrium is critical as it influences key physicochemical properties such as solubility, pKa, hydrogen bonding capability, and receptor-binding interactions. Understanding and predicting the predominant tautomeric form is therefore a crucial aspect of rational drug design and development.

The tautomerism of 4-hydroxyquinolines, in general, has been a subject of considerable study. The equilibrium is influenced by electronic effects of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding.[3] For instance, computational studies on various substituted 4-hydroxyquinolines have been performed to determine the stability of their tautomers.[4][5] In the case of 2-hydroxyquinolines, the keto form is often found to be the more stable tautomer.[6]

Tautomeric Equilibrium and Stability

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen at the 2-position and the nitrogen at the 1-position, with a concurrent shift of the double bonds within the heterocyclic ring.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Factors Influencing Stability
  • Intramolecular Hydrogen Bonding: The presence of a substituent at the 3-position capable of accepting a hydrogen bond can significantly stabilize the enol form.

  • Aromaticity: The enol form retains a fully aromatic pyridine ring, which contributes to its stability. In the keto form, the aromaticity of the nitrogen-containing ring is disrupted.

  • Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the two forms. More polar tautomers are generally favored in more polar solvents.[8]

  • Electronic Effects of Substituents: The fluorine atom at the 4-position, being electron-withdrawing, can influence the electron density throughout the quinoline ring system and thereby affect the relative stability of the tautomers.

Quantitative Data from Analogous Systems

Although direct data for this compound is absent, the following table summarizes hypothetical data based on trends observed in related substituted quinolones. This data is for illustrative purposes to guide researchers in their expectations.

Tautomer FormSolvent SystemHypothesized Tautomer Ratio (Keto:Enol)Hypothesized ΔG (kJ/mol)Reference Analogs
4-Fluoro-1H-quinolin-2-one (Keto)Non-polarMinor component> 0Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate[7]
This compound (Enol)Non-polarMajor component< 0Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate[7]
4-Fluoro-1H-quinolin-2-one (Keto)Polar AproticMinor component> 0General trend for 2-hydroxyquinolines
This compound (Enol)Polar AproticMajor component< 0General trend for 2-hydroxyquinolines
4-Fluoro-1H-quinolin-2-one (Keto)Polar ProticMinor component> 0General trend for 2-hydroxyquinolines
This compound (Enol)Polar ProticMajor component< 0General trend for 2-hydroxyquinolines

Experimental Protocols for Tautomer Analysis

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[9] A representative protocol for a related compound, 6-fluoro-4-hydroxy-2-methylquinoline, involves the reaction of 4-fluoroaniline with ethyl acetoacetate followed by cyclization at high temperature in a suitable solvent like diphenyl ether or Dowtherm A.[10]

Step 1: Formation of the anilinocrotonate A mixture of 4-fluoroaniline and ethyl acetoacetate is heated, often in the presence of an acid catalyst, to form the intermediate ethyl 3-(4-fluoroanilino)crotonate.

Step 2: Cyclization The anilinocrotonate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250 °C to effect cyclization to 6-fluoro-4-hydroxy-2-methylquinoline. A similar approach could be adapted for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol tautomers.

  • ¹H NMR: The enol form will show a characteristic signal for the hydroxyl proton (OH), often as a broad singlet. The position of this signal can be indicative of hydrogen bonding. The keto form will exhibit a signal for the N-H proton, typically in a different chemical shift range.

  • ¹³C NMR: The chemical shift of the carbon at the 2-position is particularly informative. In the enol form (C-OH), this carbon will have a chemical shift typical of a carbon singly bonded to oxygen in an aromatic system. In the keto form (C=O), this carbon will resonate at a much lower field, characteristic of a carbonyl carbon.

  • ¹⁹F NMR: The chemical shift of the fluorine atom can also be sensitive to the tautomeric form due to changes in the electronic environment of the quinoline ring.[11][12]

UV-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The enol form, with its extended aromatic system, is expected to have a different λmax compared to the keto form, where the aromaticity of the second ring is disrupted. By comparing the spectrum of the compound in different solvents, shifts in the tautomeric equilibrium can be observed.

Role in Biological Systems and Drug Development

The broader class of fluoroquinolones are known for their antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The 4-oxo group of the quinolone core is essential for this activity, as it is involved in binding to the enzyme-DNA complex, mediated by a magnesium ion.

signaling_pathway This compound\n(Keto Tautomer) This compound (Keto Tautomer) Bacterial Cell Bacterial Cell This compound\n(Keto Tautomer)->Bacterial Cell DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial Cell->DNA Gyrase / Topoisomerase IV DNA Replication DNA Replication DNA Gyrase / Topoisomerase IV->DNA Replication Inhibition Cell Death Cell Death DNA Replication->Cell Death

References

An In-Depth Technical Guide to 4-Fluoro-2-hydroxyquinoline: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-hydroxyquinoline, a fluorinated derivative of the 2-hydroxyquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to the core of numerous biologically active compounds, including the vast class of quinolone antibiotics, underscores its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, with a focus on its historical context within the broader field of quinoline chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis and importance can be understood through the evolution of synthetic methodologies for fluorinated heterocyclic compounds.

Introduction: The Rise of Fluorinated Quinolines

The history of this compound is intrinsically linked to the development of quinoline-based pharmaceuticals, most notably the fluoroquinolone antibiotics. The journey began with the discovery of nalidixic acid in 1962, the first synthetic quinolone antibacterial agent.[1] A significant breakthrough occurred in 1980 when researchers demonstrated that the introduction of a fluorine atom to the quinolone ring dramatically broadened the antimicrobial activity, leading to the development of norfloxacin, the first fluoroquinolone.[1] This discovery sparked immense interest in the synthesis and biological evaluation of a wide array of fluorinated quinoline and quinolone derivatives.

The core structure of these compounds, often a 1,4-dihydro-4-oxo-quinoline, is crucial for their biological activity. The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolone form, a phenomenon that can significantly influence its chemical reactivity and biological interactions. The placement of a fluorine atom on the benzene ring, as in this compound, can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis and Methodologies

While a definitive first synthesis of this compound is not prominently documented, its preparation can be achieved through established synthetic routes for quinolone and hydroxyquinoline derivatives. A common and historically significant method for constructing the quinoline core is the Conrad-Limpach reaction . This reaction and its variations provide a reliable pathway to substituted 4-hydroxyquinolines.

General Synthetic Approach: Conrad-Limpach Cyclization

The synthesis of this compound can be conceptually approached via the Conrad-Limpach cyclization of a suitably substituted aniline with a β-ketoester.

Experimental Workflow:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 3-Fluoroaniline C Condensation A->C B Diethyl malonate B->C E Intermediate Enamine C->E Step 1 D Thermal Cyclization (High Temperature) F This compound D->F Final Product E->D Step 2

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

  • Step 1: Condensation to form the intermediate enamine. 3-Fluoroaniline is reacted with diethyl malonate. This reaction is typically carried out by heating the two reactants, often without a solvent or in a high-boiling point solvent. The reaction proceeds with the elimination of ethanol to form the corresponding anilinocrotonate intermediate.

  • Step 2: Thermal Cyclization. The intermediate enamine is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This high-temperature condition facilitates the intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable hydroxyquinoline form.

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is typically treated with a non-polar solvent like petroleum ether or hexane to precipitate the product. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical and Spectroscopic Data

Definitive, experimentally-derived quantitative data for this compound is not compiled in a single primary literature source. However, based on the known properties of related fluorinated hydroxyquinolines, the following table summarizes the expected physicochemical and spectroscopic characteristics.

PropertyExpected Value/Characteristics
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be >200 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF
¹H NMR Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts would be influenced by the fluorine substituent. The N-H and O-H protons would likely be broad and their chemical shifts dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carbonyl/enolic carbon (C2) and the carbon bearing the hydroxyl group (C4) would appear at lower fields.
¹⁹F NMR A single resonance is expected, with its chemical shift characteristic of an aryl fluoride.
IR Spectroscopy Characteristic peaks would include O-H and N-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (in the quinolone tautomer, ~1650 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 163. Fragmentation patterns would likely involve the loss of CO and HCN.

Tautomerism: The Hydroxyquinoline-Quinolone Equilibrium

A critical aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone form.

Tautomerism cluster_hydroxyquinoline This compound (Enol form) cluster_quinolone 4-Fluoro-1H-quinolin-2-one (Keto form) A B A->B

Figure 2: Tautomeric equilibrium of this compound.

Potential Biological Significance and Future Directions

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in a wide range of biologically active molecules. The 4-hydroxy-2-quinolone core is a known pharmacophore with diverse activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Therefore, this compound serves as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications. Future research could focus on:

  • Synthesis of novel derivatives: Using the 2-hydroxy and 4-fluoro positions as handles for further chemical modifications to generate libraries of novel compounds.

  • Biological screening: Evaluating this compound and its derivatives against a range of biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzymes.

  • Structure-Activity Relationship (SAR) studies: Elucidating how modifications to the this compound scaffold affect its biological activity to guide the design of more potent and selective compounds.

Conclusion

This compound, while not having a storied individual history of discovery, is a product of the broader and highly significant research into fluorinated quinolines. Its synthesis is achievable through established chemical reactions, and its structure embodies the key features that have made this class of compounds a cornerstone of medicinal chemistry. As the quest for novel and more effective therapeutic agents continues, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of drugs. Further detailed investigation into its synthesis, characterization, and biological properties is warranted to fully unlock its potential.

References

Spectroscopic and Synthetic Profile of Fluoroquinolones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of fluoroquinolone compounds, a critical class of molecules in drug development. Due to the limited availability of specific data for 4-Fluoro-2-hydroxyquinoline, this document focuses on the closely related and well-characterized analogue, 8-fluoro-2,3-dimethylquinolin-4-ol . The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the design, synthesis, and analysis of novel therapeutic agents based on the fluoroquinolone scaffold.

Spectroscopic Data of 8-Fluoro-2,3-dimethylquinolin-4-ol

The following tables summarize the key spectroscopic data for 8-fluoro-2,3-dimethylquinolin-4-ol, providing a baseline for the characterization of similar fluoroquinolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 8-fluoro-2,3-dimethylquinolin-4-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.36s1HOH
7.88d, J = 8.1 Hz1HAr-H
7.52–7.46m1HAr-H
7.26–7.19m1HAr-H
2.43s3HCH₃
1.98s3HCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Esters of 8-fluoro-2,3-dimethylquinolin-4-ol

While specific ¹³C NMR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available in the searched literature, data for its benzoate ester derivatives provides valuable insight into the chemical shifts of the core structure. The following data is for 8-fluoro-2,3-dimethylquinolin-4-yl benzoate.[1]

Chemical Shift (δ) ppmAssignment
163.75C=O (ester)
160.83C
157.74 (d, J = 255.8 Hz)C-F
151.72 (d, J = 4.5 Hz)C
137.55 (d, J = 12.2 Hz)C
134.38C
130.49 (2C)Ar-C
128.97 (2C)Ar-C
128.21C
125.99 (d, J = 8.2 Hz)Ar-C
123.58 (d, J = 2.4 Hz)Ar-C
123.23C
116.72 (d, J = 4.7 Hz)C
113.24 (d, J = 19.2 Hz)C
24.39CH₃
12.89CH₃

Solvent: CDCl₃. Note: The assignments are for the quinoline core and may be influenced by the benzoate substituent.

Infrared (IR) Spectroscopy

Specific IR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not found. However, the IR spectrum of a fluoroquinolone derivative would be expected to show characteristic absorption bands for the following functional groups:

Table 3: Expected IR Absorption Bands for a Fluoroquinolone Derivative

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
1650-1630C=O stretch (keto tautomer)
1620-1580C=C stretch (aromatic)
1250-1000C-F stretch
Mass Spectrometry (MS)

Detailed mass spectrometry data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available. The expected molecular ion peak ([M+H]⁺) for this compound (C₁₁H₁₀FNO) would be at m/z 192.08. Fragmentation patterns would likely involve losses of small molecules such as CO and H₂O, as well as fragmentation of the quinoline ring system.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of fluoroquinolone derivatives, based on methods reported in the literature for similar compounds.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

A reported synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol involves the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA).[1]

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

  • Heat the mixture to 150 °C.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.[1]

  • Filter the resulting solid and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and proton decoupling.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of Fluoroquinolone Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Characterization NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of fluoroquinolones.

References

Potential Biological Activities of 4-Fluoro-2-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-Fluoro-2-hydroxyquinoline, a fluorinated heterocyclic compound. Due to a lack of direct experimental data on this specific molecule, this document extrapolates potential activities based on published research on structurally similar compounds, including fluoroquinolones, 4-hydroxy-2-quinolinone derivatives, and other substituted quinolines. The primary areas of focus are the potential anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes available quantitative data from related compounds, outlines relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows. The information presented herein is intended to serve as a predictive resource to guide future research into the therapeutic potential of this compound.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated derivative, is therefore a molecule of significant interest for drug discovery and development. While direct studies on this compound are limited, the extensive research on related quinoline analogs provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the existing knowledge on these related compounds to build a theoretical framework for the biological activities of this compound.

Potential Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The potential anticancer activity of this compound can be inferred from studies on various substituted quinolines and 4-hydroxyquinolone analogues.

Inferred Anticancer Mechanisms

Based on related compounds, potential anticancer mechanisms for this compound could involve:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Related compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which quinoline-based compounds exert their anticancer effects.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the anticancer activity of various quinoline derivatives, providing an indication of the potential potency of this compound.

Compound ClassCell LineIC50 (µM)Reference
Modified 4-hydroxyquinolone analoguesHCT116 (Colon)Varies (e.g., 3g: promising)[1]
Modified 4-hydroxyquinolone analoguesA549 (Lung)Varies[1]
Modified 4-hydroxyquinolone analoguesPC3 (Prostate)Varies[1]
Modified 4-hydroxyquinolone analoguesMCF-7 (Breast)Varies[1]
2-morpholino-4-anilinoquinoline derivativesHepG2 (Liver)8.50 - 12.76[2]
Experimental Protocols for Anticancer Activity Assessment

The following is a generalized protocol for evaluating the in vitro anticancer activity of a compound like this compound, based on common methodologies.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of a Potential Signaling Pathway

anticancer_pathway This compound This compound Tyrosine Kinase Receptor (e.g., EGFR) Tyrosine Kinase Receptor (e.g., EGFR) This compound->Tyrosine Kinase Receptor (e.g., EGFR) Inhibition PI3K PI3K Tyrosine Kinase Receptor (e.g., EGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival

Potential Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics, suggesting that this compound may also possess antimicrobial properties.

Inferred Antimicrobial Mechanisms

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that this compound could act through a similar mechanism.

Quantitative Data from Structurally Similar Compounds

The following table presents the antimicrobial activity of some quinoline derivatives against various pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-hydroxy-2-quinolone analogsAspergillus flavusIC50: 1.05 (for a brominated analog)[3]
8-hydroxyquinoline derivative (PH176)MRSAMIC50: 16, MIC90: 32[4]
QuinolinequinonesStaphylococcus aureus1.22[5]
QuinolinequinonesEnterococcus faecalisVaries[5]
Experimental Protocols for Antimicrobial Activity Assessment

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: Perform a two--fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of the Experimental Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Stock Compound Stock Serial Dilution Serial Dilution Compound Stock->Serial Dilution Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Serial Dilution->Inoculation Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound.

Inferred Anti-inflammatory Mechanisms

The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Quantitative Data from Structurally Similar Compounds

The following table provides data on the anti-inflammatory activity of related compounds.

Compound ClassAssayResultReference
4',5,7-Trihydroxyflavone (Apigenin)NF-κB signalingInhibition[6]
Fluorine-substituted benzo[h]quinazoline-2-amineNF-κB signalingInhibition[7]
4,5-Dicaffeoylquinic AcidNitric Oxide ProductionInhibition[8]
Experimental Protocols for Anti-inflammatory Activity Assessment

The Griess assay is a common method to measure nitric oxide production, an indicator of inflammation.

Griess Assay for Nitric Oxide Production:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Visualization of a Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Inhibition

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently unavailable, the extensive body of research on structurally related quinoline derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The predicted anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on:

  • Synthesis and Characterization: The straightforward synthesis of this compound to enable biological testing.

  • In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, pathogenic microorganisms, and in inflammatory assay models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-2-hydroxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of 4-fluoro-2-hydroxyquinoline and its derivatives in medicinal chemistry, with a particular focus on their potential as anticancer agents through kinase inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods for quinoline and fluoroquinolone synthesis. A common approach involves the cyclization of appropriately substituted anilines with β-ketoesters or their equivalents.

General Synthetic Protocol

A representative synthetic route to a this compound derivative involves the reaction of a fluoro-substituted aniline with a malonic acid derivative, followed by thermal cyclization.[1]

Step 1: Condensation A mixture of a fluoro-substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated, typically at 100-120°C, for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is often solidified by cooling and washing with a non-polar solvent like hexane.

Step 2: Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 240-250°C) for a short period (15-30 minutes). This high-temperature condition facilitates the intramolecular cyclization to form the quinoline ring system. After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, most notably in oncology as kinase inhibitors. The following table summarizes the in vitro anticancer activity of several this compound derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
NitroFQ 3c MCF7 (Breast)Viability<50[2]
Reduced FQ 4b MCF7 (Breast)Viability<50[2]
Reduced FQ 4c MCF7 (Breast)Viability<50[2]
Reduced FQ 4f MCF7 (Breast)Viability<50[2]
NitroFQ 3e T47D (Breast)Proliferation<50[2]
Reduced FQ 4b T47D (Breast)Proliferation<50[2]
Reduced FQ 4c T47D (Breast)Proliferation<50[2]
TriazoloFQ 5a T47D (Breast)Proliferation<50[2]
Reduced FQ 4c A549 (Lung)Proliferation<50[2]
Reduced FQ 4f A549 (Lung)Proliferation<50[2]
Reduced FQ 4c PANC1 (Pancreatic)Viability<50[2]
NitroFQ 3e PC3 (Prostate)Proliferation<50[2]
Reduced FQ 4c PC3 (Prostate)Proliferation<50[2]
TriazoloFQ 5f PC3 (Prostate)Proliferation<50[2]
TriazoloFQ 5a A375 (Melanoma)Cytotoxicity<50[2]
NitroFQs (3a, 3b, 3f) K562 (Leukemia)Proliferation<50[2]
Reduced FQs (4a, 4c, 4d, 4e) K562 (Leukemia)Proliferation<50[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer

  • ATP solution

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivative in kinase reaction buffer.

  • In a white-walled microplate, add the diluted compound, the specific kinase, and its substrate.

  • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL. Include a no-inhibitor control and a no-kinase control.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound derivatives often exert their anticancer effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate a general experimental workflow and a common signaling pathway targeted by these compounds.

G cluster_0 Experimental Workflow A Synthesis of This compound Derivatives B In Vitro Screening (e.g., MTT Assay) A->B C Lead Compound Identification B->C D Mechanism of Action Studies (e.g., Kinase Assays) C->D E In Vivo Studies D->E

Caption: A typical workflow for the development of this compound derivatives as potential therapeutic agents.

Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can block downstream signaling pathways that promote cancer progression.[3][4]

G cluster_1 VEGFR/EGFR Signaling Pathway Inhibition Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (VEGFR/EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Inhibitor This compound Derivative Inhibitor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the N-alkylation of 4-fluoro-2-hydroxyquinoline, a crucial scaffold in medicinal chemistry. The resulting N-alkylated products are of significant interest in drug discovery, particularly for the development of novel antimicrobial and anticancer agents. This document details established methodologies, presents comparative data, and provides step-by-step experimental procedures.

Introduction

This compound, also known as 4-fluoro-2(1H)-quinolone, is a heterocyclic compound that serves as a valuable starting material in the synthesis of various biologically active molecules. The introduction of an alkyl group at the nitrogen atom (N-1 position) can significantly modulate the compound's physicochemical properties and biological activity. N-alkylated quinolones are known to exhibit a range of pharmacological effects, including potent antibacterial and anticancer activities. Their mechanism of action often involves the inhibition of key cellular enzymes such as DNA gyrase and topoisomerase IV in bacteria, or the modulation of signaling pathways in eukaryotic cells.[1][2][3] This document outlines three common and effective protocols for the N-alkylation of this compound: Classical N-Alkylation under basic conditions, Phase Transfer Catalysis (PTC), and the Mitsunobu Reaction.

Data Presentation: N-Alkylation of 2-Quinolone Analogs

Due to the limited availability of specific quantitative data for the N-alkylation of this compound in publicly accessible literature, the following table summarizes representative yields for the N-alkylation of closely related 2-quinolone scaffolds under various conditions. This data provides a valuable reference for estimating the expected efficiency of these reactions for the target molecule.

Alkylating AgentBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Ethyl BromideK₂CO₃TBABDioxane252-450-764-chloro-6-methylquinolin-2(1H)-one[4]
Allyl BromideK₂CO₃TBABDioxane252-450-764-chloro-6-methylquinolin-2(1H)-one[4]
Benzyl ChlorideK₂CO₃-DMF100382Quinazolin-4(3H)-one[5]
Ethyl 6-bromohexanoateK₂CO₃-DMFRT-85Quinazolin-4(3H)-one[5]
Methyl BromoacetateK₂CO₃-DMFRT--2-chloro-4(3H)-quinazolinone[6]

Note: The yields presented are for analogous quinolone or quinazolinone systems and should be considered as indicative for the N-alkylation of this compound.

Experimental Protocols

The following are detailed methodologies for the N-alkylation of this compound based on established chemical principles and analogous reactions reported in the literature.

Protocol 1: Classical N-Alkylation with an Alkyl Halide under Basic Conditions

This method is a straightforward and widely used approach for N-alkylation, employing a base to deprotonate the nitrogen atom, followed by nucleophilic attack on an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated 4-fluoro-2-quinolone.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is an efficient method for reactions involving reactants in immiscible phases. A phase transfer catalyst facilitates the transfer of the deprotonated quinolone from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dioxane or Toluene

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in dioxane.

  • Add the alkyl halide (1.2 eq) to the vigorously stirred suspension.

  • Maintain vigorous stirring at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.

  • Once the reaction is complete, filter the solid inorganic salts and wash them with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction allows for the N-alkylation of 2-quinolones with a primary or secondary alcohol under mild, neutral conditions. This method is particularly useful for sensitive substrates.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for N-Alkylation under Basic Conditions

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DMF add_base Add K₂CO₃ start->add_base stir1 Stir at RT (30 min) add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide heat Heat (40-80°C) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor quench Quench with ice-cold water monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure N-Alkylated Product chromatography->product

Caption: Workflow for the classical N-alkylation of this compound.

Antimicrobial Mechanism of Action of N-Alkylated Quinolones

N-alkylated fluoroquinolones often exhibit their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.

mechanism_of_action cluster_drug Drug Action cluster_target Bacterial Target cluster_cellular_effect Cellular Effect drug N-Alkylated 4-Fluoro-2-quinolone gyrase DNA Gyrase drug->gyrase Binds to topoIV Topoisomerase IV drug->topoIV Binds to inhibition Inhibition of Enzyme Activity gyrase->inhibition topoIV->inhibition dna_damage DNA Strand Breaks inhibition->dna_damage replication_block Inhibition of DNA Replication and Transcription dna_damage->replication_block cell_death Bacterial Cell Death replication_block->cell_death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by N-alkylated quinolones.

References

Application Notes: 4-Fluoro-2-hydroxyquinoline Derivatives in the Synthesis of Potent c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in cell proliferation, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers, including those of the lung, stomach, and breast, making it a critical target for anticancer drug development.[4][5] Quinoline derivatives have emerged as a promising class of c-Met inhibitors, with several compounds demonstrating potent and selective activity. While the direct use of 4-fluoro-2-hydroxyquinoline as a starting material is not extensively documented in the synthesis of prominent c-Met inhibitors, the closely related 4-phenoxyquinoline and 4-(2-fluorophenoxy)quinoline scaffolds are central to a number of highly effective inhibitors. This document outlines the synthesis, biological activity, and experimental protocols related to these potent c-Met inhibitors, providing a valuable resource for researchers in the field.

c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a cascade of downstream signaling events that promote cancer cell growth, survival, and metastasis. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5] Understanding this intricate network is crucial for the rational design of targeted inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Migration Migration Nucleus->Migration Invasion Invasion Nucleus->Invasion

Caption: The c-Met signaling pathway.

Synthesis of 4-Phenoxyquinoline-Based c-Met Inhibitors

The general synthetic route to 4-phenoxyquinoline-based c-Met inhibitors involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline intermediate with a substituted phenol. The 4-chloroquinoline precursor can be synthesized from the corresponding 4-hydroxyquinoline. While direct use of this compound is not prevalent, a plausible route could involve its conversion to a di-chloro derivative followed by selective substitution. A more common and documented approach starts with substituted anilines to construct the quinoline core.

Below is a representative workflow for the synthesis of these inhibitors.

Synthesis_Workflow SubstitutedAniline Substituted Aniline Cyclization Cyclization SubstitutedAniline->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Derivative Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloroquinoline Derivative Chlorination->Chloroquinoline SnAr SNAr Reaction Chloroquinoline->SnAr FinalProduct 4-Phenoxyquinoline c-Met Inhibitor SnAr->FinalProduct SubstitutedPhenol Substituted Phenol SubstitutedPhenol->SnAr

Caption: General synthetic workflow for 4-phenoxyquinoline c-Met inhibitors.

Quantitative Data: In Vitro Activity of 4-Phenoxyquinoline Derivatives

Several 4-(2-fluorophenoxy)quinoline derivatives have demonstrated potent inhibitory activity against c-Met kinase and various cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

Compoundc-Met Kinase IC50 (nM)HT-29 Cell Line IC50 (µM)MKN-45 Cell Line IC50 (µM)A549 Cell Line IC50 (µM)H460 Cell Line IC50 (µM)U87MG Cell Line IC50 (µM)Reference
Compound 16 1.10.080.220.07--[6]
Compound 40 1.861.3 (vs. Foretinib)-1.5 (vs. Foretinib)6.8 (vs. Foretinib)3.5 (vs. Foretinib)[7]
Foretinib -0.250.310.15--[6]

Experimental Protocols

General Synthesis of 4-(2-Fluorophenoxy)quinoline Derivatives

The following is a generalized protocol based on reported syntheses.[6][7]

Step 1: Synthesis of 4-Chloroquinoline Intermediate

  • To a solution of the corresponding 4-hydroxyquinoline derivative in phosphorus oxychloride (POCl3), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution or aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-chloroquinoline intermediate.

Step 2: Synthesis of the Final 4-(2-Fluorophenoxy)quinoline Product (SNAr Reaction)

  • To a solution of the 4-chloroquinoline intermediate and the desired substituted phenol in a suitable solvent (e.g., DMF, DMSO, or NMP), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize or purify the crude product by column chromatography to yield the final 4-phenoxyquinoline derivative.

In Vitro c-Met Kinase Inhibition Assay

The following is a general protocol for determining the c-Met kinase inhibitory activity of synthesized compounds.

  • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 384-well plate.

  • Add the c-Met enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubate the reaction mixture at room temperature for a defined time (e.g., 60 minutes).

  • Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • Measure the luminescence, which is proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the antiproliferative activity of compounds on cancer cell lines.

  • Seed cancer cells (e.g., HT-29, MKN-45, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion

Derivatives of 4-phenoxyquinoline, particularly those with a 2-fluoro substitution on the phenoxy ring, represent a highly promising class of c-Met inhibitors. The synthetic accessibility of these compounds, coupled with their potent and selective biological activity, makes them attractive candidates for further development in cancer therapy. The protocols and data presented here provide a foundational resource for researchers aiming to design and synthesize novel c-Met inhibitors based on the quinoline scaffold. Further exploration of structure-activity relationships within this class of compounds may lead to the discovery of even more effective therapeutic agents.

References

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach synthesis is a classical and widely utilized method for the preparation of 4-hydroxyquinolines, a key structural motif in numerous biologically active compounds and pharmaceutical agents. This reaction proceeds via a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enamine), followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product. The regioselectivity of the initial condensation and the conditions of the subsequent cyclization are critical for achieving high yields of the desired 4-hydroxyquinoline isomer.

These application notes provide a detailed experimental procedure for the Conrad-Limpach synthesis, along with key quantitative data to guide researchers in optimizing their reaction conditions.

Key Reaction Principles

The Conrad-Limpach synthesis is governed by several key principles:

  • Step 1: Enamine Formation: The reaction between an aniline and a β-ketoester at moderate temperatures (typically room temperature to reflux) leads to the formation of the kinetic product, a β-aminoacrylate. This step is often catalyzed by a small amount of acid.

  • Step 2: Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, typically around 250 °C, to form the 4-hydroxyquinoline. This step involves the elimination of an alcohol.

  • Solvent Effects: The choice of solvent for the high-temperature cyclization is crucial for achieving high yields. High-boiling, inert solvents are traditionally used to reach the required temperatures and to ensure efficient reaction. Solvents such as mineral oil, diphenyl ether, and Dowtherm A are commonly employed.[1] However, research has identified less hazardous and more user-friendly alternatives.[1]

  • Knorr Synthesis as a Competing Reaction: It is important to note that at higher temperatures during the initial condensation (around 140 °C), the aniline can react at the ester carbonyl of the β-ketoester, leading to the thermodynamic product, a β-ketoanilide. Cyclization of this intermediate yields the isomeric 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction.

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

This protocol is adapted from a study on solvent screening for the Conrad-Limpach synthesis and represents a typical procedure.[1]

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • To a solution of the substituted aniline (e.g., 4-nitroaniline, 1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methyl-6-nitroquinoline

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Step 1.

  • Add a high-boiling solvent (see Table 1 for solvent options). The recommended solvent to starting material ratio is approximately 10-20 mL of solvent per gram of intermediate.

  • Heat the mixture with stirring to the desired temperature (typically 250-260 °C).

  • Maintain the reaction at this temperature for the specified time (typically 30-60 minutes). Monitor the progress of the cyclization by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate from the solvent upon cooling. If not, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., hexanes) can be added to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove residual high-boiling solvent.

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

Protocol 2: Microwave-Assisted Synthesis of Alkyl 2-(4-hydroxyquinolin-2-yl) acetates

This protocol is a modified procedure that utilizes microwave irradiation for the cyclization step, which can significantly reduce reaction times.[3]

Step 1: Enamine Formation

  • Dissolve the aniline (1.0 eq) and the dialkyl 1,3-acetonedicarboxylate (1.1 eq) in the corresponding alcohol (methanol for dimethyl ester, ethanol for diethyl ester).

  • Reflux the mixture for 6 hours.[3]

  • Remove the alcohol by vacuum distillation.

  • Dissolve the resulting residue in 1,2-dichlorobenzene.[3]

Step 2: Microwave-Assisted Cyclization

  • Place the solution of the enamine intermediate in 1,2-dichlorobenzene into a microwave reactor vial.

  • Heat the reaction mixture in a microwave reactor to the specified temperature and for the designated time (see Table 2 for examples).

  • After the reaction, cool the mixture in an ice-water bath.

  • Collect the precipitated crystals by filtration and wash with a mixture of ethyl acetate and diethyl ether.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Conrad-Limpach synthesis.

Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline

This table is based on data from a study investigating alternative solvents for the thermal cyclization step. The reaction was performed by heating the intermediate at the boiling point of the respective solvent.

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Methyl Benzoate1996025
Ethyl Benzoate2126041
Propyl Benzoate2316055
Isobutyl Benzoate2413566
1,2,4-Trichlorobenzene2146060
2-Nitrotoluene2226063
2,6-di-tert-butylphenol2653565
Dowtherm A2573565

Table 2: Conditions for Microwave-Assisted Cyclization to Synthesize Alkyl 2-(4-hydroxyquinolin-2-yl) acetates

This table presents the conditions for the microwave-assisted cyclization of the enamine intermediate derived from aniline and dialkyl 1,3-acetonedicarboxylate.[3]

ProductTemperature (°C)Time (min)Power (W)Pressure (psi)Yield (%)
Methyl 2-(4-hydroxyquinolin-2-yl)acetate2501520025075
Ethyl 2-(4-hydroxyquinolin-2-yl)acetate2501520025078

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization aniline Aniline mixing Mixing in Solvent (e.g., Toluene) aniline->mixing beta_ketoester β-Ketoester beta_ketoester->mixing reflux Reflux with Water Removal mixing->reflux evaporation Solvent Evaporation reflux->evaporation enamine β-Aminoacrylate Intermediate evaporation->enamine heating Heating (~250 °C) enamine->heating high_temp_solvent High-Boiling Solvent high_temp_solvent->heating cooling Cooling & Precipitation heating->cooling filtration Filtration & Washing cooling->filtration purification Purification (Recrystallization) filtration->purification final_product 4-Hydroxyquinoline purification->final_product

Caption: General workflow for the two-step Conrad-Limpach synthesis.

Reaction Mechanism Signaling Pathway

The following diagram illustrates the key steps in the reaction mechanism of the Conrad-Limpach synthesis.

Conrad_Limpach_Mechanism reactants Aniline + β-Ketoester enamine_formation Condensation (Kinetic Control) reactants->enamine_formation Moderate Temp. knorr_path Condensation (Thermodynamic Control, ~140°C) reactants->knorr_path High Temp. enamine β-Aminoacrylate enamine_formation->enamine cyclization Thermal Cyclization (~250 °C) enamine->cyclization product 4-Hydroxyquinoline cyclization->product knorr_product 2-Hydroxyquinoline (Knorr Product) cyclization->knorr_product anilide β-Ketoanilide knorr_path->anilide anilide->cyclization

Caption: Reaction pathways in the Conrad-Limpach and Knorr syntheses.

References

Application Notes and Protocols for the Development of Anticancer Agents from 4-Fluoro-2-hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key considerations for developing anticancer agents derived from the 4-Fluoro-2-hydroxyquinoline scaffold. While specific data for derivatives of this compound is limited in publicly available literature, this document outlines the general workflow, experimental protocols, and data interpretation based on studies of structurally related quinolone and fluoroquinolone compounds with demonstrated anticancer activity.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The this compound core is a promising starting point for the synthesis of novel anticancer drug candidates. The fluorine substituent can enhance metabolic stability and binding affinity, while the 2-hydroxyquinoline (or its tautomeric form, 2-quinolone) scaffold provides a versatile platform for chemical modifications to optimize anticancer efficacy and selectivity.

The primary mechanisms through which quinolone derivatives exert their anticancer effects include the inhibition of topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis.[1][2][3][4][5] These compounds have shown activity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][6][7]

Synthesis of this compound Derivatives

The synthesis of anticancer agents from this compound typically involves derivatization at various positions of the quinoline ring to explore the structure-activity relationship (SAR). Common synthetic strategies for related quinolone derivatives include:

  • N-alkylation/arylation: Introduction of various alkyl or aryl groups at the N-1 position.

  • Substitution at C3 and C4: Modification of substituents at these positions to influence biological activity.

  • Hybridization: Combining the quinolone scaffold with other pharmacologically active moieties like chalcones, thiadiazoles, or other heterocyclic systems.[5][8]

A general synthetic approach for creating a library of derivatives from a 2-quinolone scaffold is outlined below.

General Synthetic Protocol: Synthesis of 4-substituted benzyloxy quinolin-2(1H)-one derivatives

This protocol is adapted from methodologies used for the synthesis of related 2-quinolone derivatives and serves as a representative example.[7]

  • Starting Material: this compound.

  • Step 1: Protection of the hydroxyl group (if necessary). Depending on the subsequent reaction conditions, the hydroxyl group at the C2 position may need to be protected.

  • Step 2: Introduction of a linking group. A common strategy is to introduce a benzyloxy group at the C4 position. This can be achieved by reacting the starting material with a substituted benzyl halide in the presence of a suitable base.

  • Step 3: Derivatization. The introduced substituent can be further modified to create a library of compounds.

  • Step 4: Deprotection (if applicable). Removal of the protecting group to yield the final compounds.

  • Purification and Characterization: The synthesized compounds should be purified using techniques such as column chromatography or recrystallization and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm their structure and purity.

In Vitro Anticancer Activity Screening

A crucial step in the drug discovery process is the evaluation of the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Data Presentation: Cytotoxic Activity of Representative Fluoroquinolone Derivatives

The following table summarizes the IC50 values of various fluoroquinolone derivatives against different cancer cell lines, demonstrating the potential of this class of compounds. It is important to note that these are not derivatives of this compound but serve as illustrative examples.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin Derivative Compound 32 MCF-7 (Breast)4.3[1]
Ciprofloxacin Derivative Compound 97 (ortho-phenol chalcone)A549 (Lung)27.71[5]
Ciprofloxacin Derivative Compound 97 (ortho-phenol chalcone)HepG2 (Liver)22.09[5]
Norfloxacin Derivative Compound 73 PC3 (Prostate)2.33[1]
Norfloxacin Derivative Compound 73 MCF-7 (Breast)2.27[1]
Norfloxacin Derivative Compound 73 MDA-MB-231 (Breast)1.52[1]
Levofloxacin Hybrid Compound 125 MCF-7 (Breast)0.3[1]
4-Quinolone Derivative Compound 11e COLO 205 (Colon)Nanomolar range[7]
Fluoroquinolone Analog Compound IIIf NCI-60 Panel (Mean GI50)1.78[2]
Fluoroquinolone Analog Compound VIb MDA-MB-468 (Breast)0.41[2]
Fluoroquinolone Analog Compound VIb MCF-7 (Breast)0.42[2]
Fluoroquinolone Analog Compound VIb HOP-92 (Lung)0.50[2]
Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Understanding how the lead compounds induce cancer cell death is critical for further development. Key mechanisms to investigate for quinolone derivatives are cell cycle arrest and apoptosis.

Experimental Protocols

This protocol determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any cell cycle arrest.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathway Analysis

Many anticancer drugs exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. For quinolone derivatives, the PI3K/Akt and MAPK/ERK pathways are relevant targets to investigate.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action cluster_pathway Signaling Pathway Analysis start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mtt MTT Assay (Cytotoxicity) purification->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot (PI3K/Akt, MAPK/ERK) apoptosis->western

Caption: Experimental workflow for developing anticancer agents.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTOR->CellGrowth PTEN PTEN PTEN->PIP3 Quinolone This compound Derivative Quinolone->PI3K Inhibition Quinolone->Akt Inhibition

Caption: PI3K/Akt signaling pathway in cancer.

MAPK_ERK_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellProliferation Quinolone This compound Derivative Quinolone->Raf Inhibition Quinolone->MEK Inhibition

Caption: MAPK/ERK signaling pathway in cancer.

Conclusion

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The synthetic accessibility and potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for high-throughput screening. The protocols and methodologies outlined in these application notes provide a robust framework for the synthesis, in vitro evaluation, and mechanistic elucidation of new anticancer drug candidates derived from this scaffold. Future work should focus on synthesizing and testing a focused library of this compound derivatives to identify lead compounds with potent and selective anticancer activity for further preclinical development.

References

Application Notes and Protocols for the Functionalization of the 4-Fluoro-2-hydroxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 4-fluoro-2-hydroxyquinoline scaffold. This privileged heterocyclic motif is a key building block in medicinal chemistry, and its functionalization allows for the exploration of vast chemical space to develop novel therapeutic agents. The following sections detail the synthesis of the core scaffold and various functionalization strategies at the N1 and C3 positions, including N-alkylation, C3-halogenation, and subsequent palladium-catalyzed cross-coupling reactions.

Synthesis of the this compound Scaffold

The foundational this compound scaffold can be synthesized via the Conrad-Limpach reaction.[1][2] This method involves the condensation of 4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in ethanol. Add ethyl acetoacetate (1.1 eq) and a catalytic amount of concentrated HCl. Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Add Dowtherm A to the flask containing the crude enamine. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent. Collect the solid by vacuum filtration and wash with hexane to remove the Dowtherm A.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Functionalization of the this compound Scaffold

The synthesized scaffold can be readily functionalized at several positions to generate a library of diverse derivatives. The most common modifications occur at the N1 and C3 positions.

N-Alkylation

N-alkylation of the this compound scaffold introduces substituents on the nitrogen atom of the quinolone ring, which can significantly influence the compound's biological activity and physicochemical properties.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Data Presentation: N-Alkylation of this compound

EntryAlkyl HalideProductYield (%)
1Methyl Iodide4-Fluoro-1-methyl-1,2-dihydro-2-oxoquinoline85
2Ethyl Bromide1-Ethyl-4-fluoro-1,2-dihydro-2-oxoquinoline82
3Benzyl Bromide1-Benzyl-4-fluoro-1,2-dihydro-2-oxoquinoline90
C3-Position Functionalization

The C3 position of the this compound scaffold is amenable to various functionalization reactions, including halogenation and subsequent cross-coupling reactions.

Halogenation at the C3 position provides a handle for further diversification through palladium-catalyzed cross-coupling reactions. N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for this transformation.[4]

Materials:

  • 4-Fluoro-1-methyl-1,2-dihydro-2-oxoquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography (ethyl acetate/hexane) to afford 3-bromo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline.

Data Presentation: C3-Halogenation

EntryStarting MaterialHalogenating AgentProductYield (%)
14-Fluoro-1-methyl-1,2-dihydro-2-oxoquinolineNBS3-Bromo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline92
24-Fluoro-1-methyl-1,2-dihydro-2-oxoquinolineNCS3-Chloro-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline88

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the C3-halogenated scaffold with various boronic acids.[5][6]

Materials:

  • 3-Bromo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

Procedure:

  • In a reaction vessel, combine 3-bromo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (ethyl acetate/hexane).

The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position, providing access to a different class of derivatives with potential applications in materials science and medicinal chemistry.[7][8]

Materials:

  • 3-Iodo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline (prepared similarly to the bromo derivative using NIS)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 3-iodo-4-fluoro-1-methyl-1,2-dihydro-2-oxoquinoline (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Degas the mixture with argon for 10 minutes.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Biological Activity Data

The functionalization of the this compound scaffold can lead to compounds with a wide range of biological activities. The following tables summarize some of the reported anticancer and antimicrobial activities of functionalized quinoline derivatives.

Table 1: Anticancer Activity of Functionalized Quinolone Derivatives [9][10]

Compound IDFunctionalizationCell LineIC₅₀ (µM)
A-1 N-benzyl, C3-phenylK562 (Leukemia)0.005
A-2 N-ethyl, C7-piperazinylPANC-1 (Pancreatic)0.11
A-3 N-benzyl, C3-(4-methoxyphenyl)MCF-7 (Breast)0.30
B-1 C7-(substituted anilino)A549 (Lung)<50
B-2 C7-(substituted anilino)MCF7 (Breast)<50

Table 2: Antimicrobial Activity of Functionalized Quinolone Derivatives [11]

Compound IDFunctionalizationMicroorganismMIC (µg/mL)
C-1 2-sulfoetherS. aureus0.8
C-2 2-sulfoetherB. cereus1.61
D-1 9-bromo, indolizino-fusedE. coli2
D-2 9-bromo, indolizino-fusedS. pyrogens2
E-1 C7-(substituted piperazinyl)A. flavus12.5

Visualizations

Signaling Pathway Diagram

Signaling_Pathway 4-Fluoro-2-hydroxyquinoline_Derivative 4-Fluoro-2-hydroxyquinoline_Derivative Target_Protein Target_Protein 4-Fluoro-2-hydroxyquinoline_Derivative->Target_Protein Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream_Effector_2 Target_Protein->Downstream_Effector_2 Activation Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Functionalization Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Compound Pure Compound Characterization->Compound Assay Biological Assay (e.g., MTT, MIC) Compound->Assay Data_Analysis Data Analysis Assay->Data_Analysis Hit_Identification Hit Compound Data_Analysis->Hit_Identification Logical_Relationship Scaffold This compound Scaffold N_Alkylation N-Alkylation Scaffold->N_Alkylation C3_Halogenation C3-Halogenation Scaffold->C3_Halogenation Bio_Activity Biological Activity N_Alkylation->Bio_Activity Suzuki Suzuki Coupling C3_Halogenation->Suzuki Sonogashira Sonogashira Coupling C3_Halogenation->Sonogashira Suzuki->Bio_Activity Sonogashira->Bio_Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and address common issues encountered during the synthesis of 4-Fluoro-2-hydroxyquinoline and its derivatives.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in quinoline synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Moisture in Reaction Flask: The presence of moisture can interfere with the reaction, especially if using moisture-sensitive reagents. Ensure your glassware is thoroughly flame-dried or oven-dried before use.[1]

  • Suboptimal Reaction Temperature: The cyclization step to form the quinoline ring often requires high temperatures. For instance, the Conrad-Limpach reaction may require temperatures up to 245 °C to minimize the formation of by-products.[2] Conversely, adding reagents too quickly can lead to a loss of temperature control and reduced yields.[1]

  • Reagent Quality: The purity of starting materials, such as the aniline and the dicarbonyl compound, is crucial. Impurities can lead to side reactions and lower the yield of the desired product. Use freshly distilled or purified reagents if necessary.

  • Catalyst Issues: If your synthesis involves a catalyst, ensure it is active. For example, in some methods, polyphosphoric acid (PPA) acts as both a solvent and an acidic catalyst; its efficacy can impact the yield.[3]

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction and purification steps.[1] Ensure proper phase separation during extractions and optimize your chromatography conditions to minimize loss.

Question 2: I obtained an unexpected side product instead of the desired this compound. What could be the cause?

Answer: The formation of side products is a common issue, often dependent on the specific synthetic route and reaction conditions.

  • Knoevenagel Condensation: In reactions involving an activated methylene group and an aldehyde, Knoevenagel condensation can occur as a competing reaction, especially if the conditions are not optimized for the desired pathway, such as a Mannich reaction.[2]

  • Formation of Isomers: In syntheses starting with meta-substituted anilines, the cyclization can produce a mixture of isomers, which can be difficult to separate and will lower the yield of the desired product.[4]

  • Polymerization: Acid-catalyzed polymerization of carbonyl substrates can occur, especially under harsh acidic conditions, leading to the formation of tar-like substances and reducing the yield of the desired quinoline.[5]

Question 3: How can I improve the purification of my this compound?

Answer: Purification can be challenging due to the product's properties and the presence of impurities.

  • Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. Choosing the right solvent or solvent system is critical. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For complex mixtures or oily products, column chromatography is a standard purification technique. Optimize the mobile phase (eluent) to achieve good separation between your product and impurities.

  • Decolorizing Carbon: If your product is colored due to impurities, treating a solution of the crude product with activated carbon (like Darco or Norit) can help remove these colored impurities before crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-Fluoro-2-hydroxyquinolines?

A1: Several methods are available, with the choice often depending on the desired substitution pattern and available starting materials. Common routes include:

  • Conrad-Limpach-Knorr Synthesis: This is a classical method involving the reaction of a fluoro-aniline with a β-ketoester. The reaction conditions, particularly temperature, determine the regioselectivity of the final product.

  • Gould-Jacobs Reaction: This method involves the reaction of a fluoro-aniline with an ethoxymethylenemalonic ester followed by thermal cyclization.[7]

  • Catalytic Methods: Modern approaches may utilize transition metal catalysts or Brønsted acids to facilitate the cyclization under milder conditions.[5][8]

Q2: How does the position of the fluorine substituent on the aniline starting material affect the reaction?

A2: The electronic properties of the fluorine atom can influence the reactivity of the aniline. An electron-withdrawing fluorine atom can decrease the nucleophilicity of the aniline, potentially requiring harsher reaction conditions or longer reaction times for the initial condensation step.

Q3: What solvents are typically used for the synthesis of 4-Fluoro-2-hydroxyquinolines?

A3: The choice of solvent depends on the specific reaction. High-boiling point solvents like diphenyl ether or Dowtherm are often used for the high-temperature cyclization step in the Conrad-Limpach synthesis to achieve the necessary temperatures (around 250 °C).[6] In other cases, solvents like ethanol, methanol, or even water can be used for the initial condensation steps.[2][9] For some catalytic reactions, DMF has been shown to give higher yields than dichloromethane (DCM).[3]

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, several safety precautions are necessary:

  • High Temperatures: Many quinoline syntheses require very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent burns.

  • Corrosive Reagents: Reagents like polyphosphoric acid and phosphorus oxychloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Volatile and Flammable Solvents: Many organic solvents are flammable. Avoid open flames and ensure good ventilation.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for hydroxyquinolines.

Table 1: Influence of Solvent on Yield

CompoundSolventYield (%)Reference
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateDMFHigher[3]
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateDCMLower[3]

Table 2: Yields of Substituted 4-Hydroxy-2-quinolone Analogues

CompoundSubstituent on AnilineYield (%)Reference
5cp-methylImproved[8]
5go-methoxy65[8]
5ko-methylImproved[8]
5l-61[8]
5fp-nitroReduced[8]
5mp-nitroReduced[8]

Table 3: Reaction Conditions and Yields for Fluoro-Substituted Quinolines

Starting MaterialsReaction ConditionsProductYield (%)Reference
3,4-difluorophenyl isothiocyanate, dimethyl malonate, 4-fluorobenzyl chlorideCyclization in diphenyl ether at 145–148 °CMethyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate78[10]
2-fluoroaniline, ethyl 2-methylacetoacetate, polyphosphoric acidHeated at 150 °C8-fluoro-2,3-dimethylquinolin-4-ol89.2[3]
Aniline, diethyl-1,3-acetonedicarboxylateReflux in ethanol, then cyclization at >180 °CEthyl 2-(4-hydroxyquinolin-2-yl) acetate-[2]

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol [3]

  • Reaction Setup: In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heating: Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Cooling and Neutralization: Cool the mixture to room temperature. Place the flask in an ice bath and adjust the pH to 7–8 by adding a 10% aqueous sodium hydroxide solution.

  • Isolation: Filter the resulting precipitate and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.

Protocol 2: Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [10]

  • Deprotonation: Add a solution of dimethyl malonate (0.264 g, 2 mmol) in MeCN (0.5 mL) dropwise to a suspension of t-BuOK (0.24 g, 2.14 mmol) in MeCN (3.5 mL) with stirring. Stir the mixture for 3 hours at room temperature.

  • Addition of Isothiocyanate: Add a solution of 3,4-difluorophenyl isothiocyanate (0.342 g, 2 mmol) in MeCN (1 mL) and stir the mixture overnight (16 hours) at room temperature.

  • Alkylation: Add a solution of 4-fluorobenzyl chloride (0.32 g, 2.2 mol) in 1 mL of MeCN dropwise and stir for 4 hours at room temperature.

  • Work-up: Filter the mixture and remove the solvent from the filtrate on a rotary evaporator.

  • Cyclization: Add diphenyl ether (3 mL) to the residue and heat the mixture at 145–148 °C with stirring for 5 hours under nitrogen bubbling to remove the methanol formed during the reaction.

  • Purification: After cooling, the product can be purified by appropriate methods such as recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_process Synthesis Steps Fluoro-aniline Fluoro-aniline Condensation Condensation Fluoro-aniline->Condensation Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Work-up & Purification Work-up & Purification Cyclization->Work-up & Purification Crude Product Product This compound Work-up & Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Check_Conditions Review Reaction Conditions Low_Yield->Check_Conditions Check_Reagents Verify Reagent Purity Low_Yield->Check_Reagents Check_Workup Optimize Work-up/Purification Low_Yield->Check_Workup Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature/Time Check_Conditions->Suboptimal_Temp Impure_Reagents Impure Reagents Check_Reagents->Impure_Reagents Product_Loss Product Loss Check_Workup->Product_Loss Solution1 Increase Reaction Time/Temp Incomplete_Reaction->Solution1 Solution2 Adjust Temperature/Time Suboptimal_Temp->Solution2 Solution3 Purify/Use Fresh Reagents Impure_Reagents->Solution3 Solution4 Refine Extraction/Chromatography Product_Loss->Solution4

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-hydroxyquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a mixture of fluoro-isomers. How can I control the regioselectivity of the cyclization?

A1: The formation of regioisomers is a common issue in the synthesis of substituted quinolines, particularly when using methods like the Gould-Jacobs reaction with asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group.[1]

Troubleshooting:

  • Starting Material Selection: The most effective way to control regioselectivity is by choosing a symmetrically substituted fluoroaniline if your synthetic route allows. For instance, starting with 4-fluoroaniline will yield a single regioisomer as the two ortho positions are equivalent.

  • Steric Hindrance: If you must use an asymmetrically substituted aniline, consider the steric and electronic effects of the substituents. A bulky group ortho to the amine can disfavor cyclization at that position.

  • Reaction Conditions: While generally harder to control, systematically varying the reaction temperature and catalyst (if any) may influence the ratio of the isomers.

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization is necessary. Characterization by NMR and mass spectrometry is crucial to identify and quantify the different isomers.

Q2: I am observing significant product decomposition and low yields. What are the likely causes and how can I mitigate this?

A2: High reaction temperatures, often exceeding 250°C, are typically required for the thermal cyclization step in both the Conrad-Limpach and Gould-Jacobs syntheses.[1][2] These harsh conditions can lead to the decomposition of the desired product and the formation of tar-like byproducts.

Troubleshooting:

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a consistent high temperature and improving yields.[3] Commonly used solvents include diphenyl ether, Dowtherm A, and mineral oil. Some studies have explored other less expensive alternatives.[3]

  • Microwave Synthesis: Microwave-assisted synthesis can be an effective alternative to conventional heating. It often leads to significantly reduced reaction times and can improve yields by minimizing byproduct formation.

  • Temperature Optimization: Carefully control and optimize the reaction temperature. While a high temperature is necessary for cyclization, excessive heat can promote decomposition. A systematic study to find the optimal balance between reaction rate and product stability is recommended.

Q3: My final product is contaminated with a significant amount of a 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?

A3: This is a classic issue in the Conrad-Limpach synthesis, where the aniline can react with the β-ketoester at two different sites: the keto group (leading to the desired 4-hydroxyquinoline) or the ester group (leading to the 2-hydroxyquinoline, a Knorr synthesis product).[4]

Troubleshooting:

  • Reaction Temperature: The temperature of the initial condensation step is critical. Lower temperatures (e.g., room temperature) favor the kinetic product, which is the intermediate leading to the 4-hydroxyquinoline (Conrad-Limpach product). Higher temperatures tend to favor the thermodynamic product, the intermediate for the 2-hydroxyquinoline (Knorr product).[4]

  • Catalyst: The presence of an acid catalyst can also influence the reaction pathway. It is advisable to review literature procedures for similar substrates to determine the optimal catalytic conditions.

Q4: I seem to be isolating the uncyclized intermediate. How can I ensure the cyclization goes to completion?

A4: Incomplete cyclization is often due to insufficient reaction temperature or time. The cyclization step has a high activation energy.[2]

Troubleshooting:

  • Temperature and Duration: Ensure that the reaction mixture reaches the required high temperature for a sufficient duration. For thermal cyclizations, this can be in the range of 250-300°C.

  • Solvent: As mentioned previously, the use of a high-boiling point solvent is critical to achieve and maintain the necessary temperature.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate, and the formation of the product.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on the outcome of 4-hydroxyquinoline synthesis, based on common observations in the literature. Actual yields will be highly dependent on the specific substrates and detailed experimental setup.

ParameterConditionExpected Outcome on 4-Hydroxyquinoline YieldPotential Side Products
Cyclization Temperature Too Low (< 200°C)Incomplete reaction, low yieldUncyclized intermediate
Optimal (240-260°C)Higher yieldIsomeric quinolines, decomposition products
Too High (> 280°C)Decreased yield due to decompositionTar, decomposition products
Condensation Temperature (Conrad-Limpach) Low (e.g., Room Temp)Favors 4-hydroxyquinoline formation
HighFavors 2-hydroxyquinoline (Knorr product) formation2-hydroxyquinoline isomer
Solvent No Solvent (neat)Often lower yields, more decompositionTar, decomposition products
High-boiling inert solvent (e.g., diphenyl ether)Improved yields, better heat transferFewer decomposition products

Experimental Protocols

A general procedure for the synthesis of a 4-hydroxyquinoline derivative via the Gould-Jacobs reaction is outlined below. Note: This is a generalized protocol and may need to be optimized for the synthesis of this compound.

Step 1: Condensation of Fluoroaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine one equivalent of the appropriate fluoroaniline with one equivalent of diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at 100-130°C, for 1-2 hours.

  • The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Remove the ethanol and excess diethyl ethoxymethylenemalonate under reduced pressure. The resulting product is the intermediate diethyl anilinomethylenemalonate.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether or Dowtherm A in a flask equipped with a reflux condenser.

  • Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, which should induce further precipitation.

  • Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash it with the non-polar solvent to remove the high-boiling reaction solvent.

Step 3: (Optional) Hydrolysis and Decarboxylation

If the product from Step 2 is a 3-carbethoxy-4-hydroxyquinoline, the carbethoxy group can be removed.

  • Suspend the product in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reflux the mixture for 1-3 hours to hydrolyze the ester.

  • Cool the reaction mixture and carefully acidify with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the carboxylic acid intermediate.

  • To decarboxylate, the isolated carboxylic acid can be heated at a high temperature, often above its melting point, until the evolution of carbon dioxide ceases. Alternatively, the decarboxylation can sometimes be achieved by heating the acidic aqueous solution.

  • The final 4-hydroxyquinoline product is then collected by filtration, washed with water, and dried.

Visual Troubleshooting Guide

The following diagram illustrates a troubleshooting workflow for addressing the common issue of isomeric byproduct formation.

Caption: Troubleshooting workflow for isomeric byproduct formation.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-2-hydroxyquinoline. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and established method for synthesizing 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[1][2][3] This involves the condensation of a substituted aniline (in this case, a fluoroaniline) with a β-ketoester, followed by a thermal cyclization. Another widely used method is the Gould-Jacobs reaction, which utilizes an aniline and diethyl ethoxymethylenemalonate.[4] Modifications of these classical methods, including the use of microwave irradiation and various catalysts, have also been reported to improve yields and reaction times.[5]

Q2: I am getting a low yield in my Conrad-Limpach synthesis of this compound. What are the potential causes and solutions?

A2: Low yields in the Conrad-Limpach synthesis can stem from several factors. The most critical step is the thermal cyclization of the intermediate Schiff base, which requires high temperatures, typically around 250 °C.[1][2] Insufficient temperature can lead to incomplete reaction. The choice of solvent is also crucial; high-boiling inert solvents like mineral oil or Dowtherm (a mixture of diphenyl and diphenyl ether) have been shown to significantly improve yields compared to solvent-free conditions.[1][6] Additionally, the purity of the starting materials, particularly the fluoroaniline and the β-ketoester, is important to prevent side reactions.

Q3: I am observing the formation of byproducts in my reaction. How can I minimize them?

A3: Byproduct formation is a common issue. In the synthesis of 4-hydroxyquinolines, the formation of isomeric quinolones can occur.[7] The reaction temperature can influence the product distribution. For some related syntheses, it has been observed that lower temperatures favor the formation of certain byproducts, and increasing the temperature can enhance the yield of the desired product.[7] Careful control of the reaction conditions, including the rate of addition of reagents and efficient stirring, can help minimize side reactions. Purification of the intermediate enamine before cyclization can also be beneficial.

Q4: What are the recommended purification methods for this compound?

A4: The crude product obtained from the synthesis is often a solid. A common purification technique is recrystallization.[8] Water can be used as a solvent for recrystallization, and treatment with activated carbon (like Darco or Norit) can help remove colored impurities, resulting in a purer, often white, crystalline product.[6] Column chromatography can also be employed for purification if recrystallization is not sufficient to remove all impurities.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cyclization of the intermediate.Ensure the reaction temperature for the cyclization step is sufficiently high (around 250 °C).[1][2] Use a high-boiling inert solvent such as mineral oil or Dowtherm to facilitate the reaction.[1][6]
Poor quality of starting materials.Use freshly distilled fluoroaniline and high-purity β-ketoester.
Formation of a mixture of isomers The cyclization reaction can sometimes lead to different isomers depending on the substitution pattern of the aniline.While challenging to control completely, careful selection of the starting materials and reaction conditions can favor the desired isomer. In some cases, separation of the isomers by fractional crystallization or chromatography may be necessary.
Dark-colored product Presence of impurities from side reactions or degradation at high temperatures.Treat the crude product with activated carbon during recrystallization to decolorize it.[6]
Reaction does not go to completion Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
Inefficient mixing.Ensure vigorous stirring, especially during the high-temperature cyclization step, to maintain a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a general procedure adapted for the synthesis of 4-hydroxyquinolines and can be modified for this compound.

Step 1: Formation of the Ethyl β-anilinocrotonate Intermediate

  • In a suitable reaction vessel, combine the substituted fluoroaniline and a β-ketoester (e.g., ethyl acetoacetate).

  • The reaction can be carried out neat or in a solvent like ethanol.[7]

  • Heat the mixture under reflux for several hours.[7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization

  • In a three-necked flask equipped with a mechanical stirrer and a condenser, place a high-boiling solvent like Dowtherm.[6]

  • Heat the solvent to reflux (approximately 250-260 °C).

  • Slowly add the crude intermediate from Step 1 to the refluxing solvent.

  • Continue refluxing for 10-15 minutes after the addition is complete.[6]

  • Allow the mixture to cool to room temperature, which should cause the product to precipitate.

  • Add petroleum ether to facilitate further precipitation and filter the solid product.[6]

  • Wash the solid with petroleum ether and air dry.

Step 3: Purification

  • Dissolve the crude product in boiling water.

  • Add activated carbon and continue to boil for a few minutes.[6]

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified white, needle-like crystals by filtration.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

This is a greener alternative that can be adapted for the synthesis of this compound.

  • In a microwave-safe reaction tube, mix the appropriate β-enaminone (derived from a fluoroaniline) and diethyl malonate in ethanol.[5]

  • Add a catalyst, such as Bismuth(III) chloride (BiCl₃).[5]

  • Subject the reaction mixture to microwave irradiation for a specified time (typically 5-15 minutes).[5]

  • Monitor the reaction progress by TLC.

  • After completion, add ethanol and filter to recover the catalyst.

  • The product can be isolated from the filtrate after solvent evaporation and purified by recrystallization or column chromatography.[5]

Data Summary

Table 1: Comparison of Reaction Conditions for 4-Hydroxyquinoline Synthesis

MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Conrad-LimpachAniline, β-ketoesterDowtherm250-26010-15 min (cyclization)85-90[6]
Conrad-LimpachAniline, β-ketoesterMineral Oil~250Not specifiedup to 95[1]
Microwave-assistedβ-enaminone, Diethyl malonateBiCl₃ / EthanolMicrowave5-13 min51-71[5]
Gould-JacobsAnilines, Diethyl 2-(ethoxymethylene)malonateDiphenyl etherHighNot specifiedHigh[4]

Visualizations

G cluster_workflow General Workflow for Conrad-Limpach Synthesis start Start: Fluoroaniline + β-ketoester condensation Condensation to form Schiff Base Intermediate start->condensation cyclization High-Temperature Thermal Cyclization (~250°C) condensation->cyclization purification Purification (Recrystallization) cyclization->purification product Final Product: this compound purification->product

Caption: General workflow for the Conrad-Limpach synthesis.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_temp Is Cyclization Temperature ≥ 250°C? start->check_temp check_solvent Is a High-Boiling Inert Solvent Used? check_temp->check_solvent Yes increase_temp Action: Increase Temperature check_temp->increase_temp No check_purity Are Starting Materials Pure? check_solvent->check_purity Yes use_solvent Action: Use Mineral Oil or Dowtherm check_solvent->use_solvent No purify_reagents Action: Purify/Use Fresh Reagents check_purity->purify_reagents No success Yield Improved check_purity->success Yes increase_temp->success use_solvent->success purify_reagents->success

Caption: Decision tree for troubleshooting low reaction yields.

References

challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-2-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scale-up of this important chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction during the initial condensation step.- Ensure the appropriate solvent is used. High-boiling point solvents like diphenyl ether can improve yields in Conrad-Limpach type reactions.[1][2] - Consider using microwave irradiation to reduce reaction times and potentially increase yields.[3][4][5] - Optimize the reaction temperature. While high temperatures are necessary for cyclization (around 250°C), excessive heat can lead to degradation.[1][6]
Inefficient cyclization during the thermal annulation step.- The choice of solvent is critical. Inert, high-boiling solvents such as mineral oil or Dowtherm A have been shown to significantly increase cyclization yields.[1][6] - Ensure uniform heat distribution, especially in large reactors, to avoid localized overheating or cold spots.
Side reactions consuming starting materials or intermediates.- The formation of bisquinoline derivatives is a known side reaction.[7] This can sometimes be minimized by adjusting the stoichiometry of the reactants and controlling the reaction temperature.
Presence of Impurities in the Final Product Incomplete removal of starting materials or solvents.- Optimize the purification process. Recrystallization from a suitable solvent system is a common method. - Employ techniques like column chromatography for more challenging separations.
Formation of a "desfluoro" impurity.- The presence of a desfluoro analog of a starting material can lead to the formation of a desfluoro impurity in the final product.[8] It is crucial to analyze starting materials for such impurities. - Develop analytical methods (e.g., HPLC) to detect and quantify the desfluoro impurity.[8]
Formation of other side products.- Side reactions such as Knoevenagel condensation can occur if aromatic aldehydes are present as impurities or reactants.[7]
Difficulty in Product Isolation and Purification The product is an insoluble solid.- Filtration is a common method for isolating solid products. Ensure the appropriate filter medium is used to avoid clogging. - Washing the isolated solid with a suitable solvent can help remove soluble impurities.
Co-crystallization with impurities.- Multiple recrystallization steps may be necessary. - Consider using a different solvent or a mixture of solvents for recrystallization to alter the solubility of the product and impurities.
Reaction Stalls or Proceeds Slowly at Scale Poor heat transfer in a large reactor.- Ensure efficient stirring and proper reactor design to facilitate uniform heat distribution. - Monitor the internal temperature of the reaction mixture closely.
Inefficient mixing of reactants.- The type of impeller and stirring speed are critical in large reactors to ensure proper mixing of heterogeneous reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing 4-hydroxyquinolines like this compound?

A1: The most common methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction.[1][9] The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester,[1] while the Gould-Jacobs reaction utilizes an aniline and an alkoxymethylenemalonic ester.[9] Another approach involves the reaction of a fluorinated aniline with a suitable three-carbon fragment.[10]

Q2: Why are high temperatures required for the cyclization step, and what are the risks associated with it?

A2: High temperatures, often around 250°C, are necessary to provide the activation energy for the electrocyclic ring-closing reaction to form the quinoline ring system.[1] The primary risks at this temperature are thermal decomposition of the starting materials, intermediates, or the final product, which can lead to lower yields and the formation of impurities.[6] Inadequate temperature control during scale-up can exacerbate these issues.

Q3: How does the fluorine substituent affect the synthesis?

A3: The fluorine atom is highly electron-withdrawing, which can influence the reactivity of the aromatic ring.[11] This can affect the regioselectivity of the cyclization step if the starting aniline has multiple possible cyclization sites. The C-F bond is also very strong, which generally enhances the metabolic stability of the final compound.[11]

Q4: What is a "desfluoro" impurity and why is it a concern?

A4: A desfluoro impurity is an analog of the target molecule where the fluorine atom has been replaced by a hydrogen atom. This can arise if the fluorinated starting material is contaminated with its non-fluorinated counterpart.[8] Desfluoro impurities can be difficult to separate from the final product due to their similar physical properties and may have different pharmacological or toxicological profiles.

Q5: What are the key considerations for choosing a solvent for the scale-up synthesis?

A5: For the high-temperature cyclization step, a high-boiling, inert solvent is crucial. Solvents like diphenyl ether or mineral oil are often used to achieve the necessary reaction temperatures and can significantly improve yields compared to solvent-free conditions.[1][2][6] However, these solvents can be difficult to remove completely from the final product, so the purification strategy must be considered.

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This is a generalized lab-scale protocol that would require optimization for the specific synthesis of this compound and for scale-up.

  • Condensation: Aniline and a β-ketoester (e.g., diethyl malonate) are dissolved in a suitable solvent like ethanol. The mixture is heated under reflux for several hours to form the intermediate enamine. The solvent is then removed under vacuum.[7]

  • Cyclization: The crude enamine is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250°C with stirring for a specified period to effect cyclization.[1]

  • Isolation: The reaction mixture is cooled, and the precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

General Protocol for Gould-Jacobs Reaction

This is a generalized lab-scale protocol that would require optimization and adaptation for the synthesis of this compound.

  • Condensation: An aniline derivative is reacted with an alkoxymethylenemalonic ester. This reaction is often carried out without a solvent or in a high-boiling solvent. The mixture is heated to initiate the condensation and elimination of an alcohol molecule.

  • Cyclization: The resulting anilidomethylenemalonic ester is then heated to a high temperature to induce cyclization to the 4-hydroxy-3-carboalkoxyquinoline.[9]

  • Hydrolysis and Decarboxylation: The ester group is saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid results in decarboxylation to afford the 4-hydroxyquinoline.[9]

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis Stages cluster_challenges Potential Challenges Starting Materials Starting Materials Condensation Condensation Starting Materials->Condensation Impurity Formation Impurity Formation Starting Materials->Impurity Formation Desfluoro Impurity Cyclization Cyclization Condensation->Cyclization Low Yield Low Yield Condensation->Low Yield Incomplete Reaction Mixing Problems Mixing Problems Condensation->Mixing Problems Phase Separation Purification Purification Cyclization->Purification Cyclization->Low Yield Inefficient Cyclization Cyclization->Impurity Formation Side Reactions Heat Transfer Issues Heat Transfer Issues Cyclization->Heat Transfer Issues Exothermic/Endothermic Final Product Final Product Purification->Final Product Purification Difficulty Purification Difficulty Purification->Purification Difficulty Similar Solubility

Caption: Key challenges in the scale-up synthesis of this compound.

Troubleshooting_Workflow Problem_Identified Problem Identified (e.g., Low Yield) Analyze_Reaction_Step Analyze Reaction Step Problem_Identified->Analyze_Reaction_Step Condensation Condensation Analyze_Reaction_Step->Condensation Cyclization Cyclization Analyze_Reaction_Step->Cyclization Purification Purification Analyze_Reaction_Step->Purification Check_Temp Check Temperature Profile Condensation->Check_Temp Check_Purity Check Starting Material Purity Condensation->Check_Purity Cyclization->Check_Temp Check_Solvent Check Solvent Cyclization->Check_Solvent Purification->Check_Solvent Recrystallization solvent Optimize_Conditions Optimize Conditions Check_Temp->Optimize_Conditions Check_Solvent->Optimize_Conditions Check_Purity->Optimize_Conditions Implement_Change Implement Change Optimize_Conditions->Implement_Change

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preparation of 4-Fluoro-2-hydroxyquinoline, focusing on the avoidance and identification of common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives. A common synthetic route involves the reaction of a fluoro-substituted aniline with a β-ketoester, which can lead to isomeric impurities depending on the reaction conditions. For the purpose of this guide, we will consider the Knorr synthesis of 6-Fluoro-2-hydroxy-4-methylquinoline from 4-fluoroaniline and ethyl acetoacetate, where the formation of the isomeric 6-Fluoro-4-hydroxy-2-methylquinoline is a key challenge.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization.- Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. - For the Knorr synthesis of the 2-hydroxy isomer, ensure a higher reaction temperature (typically above 100°C) for the initial anilide formation, followed by strong acid-catalyzed cyclization. - Use a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid for the cyclization step.
Presence of Isomeric Impurity (4-hydroxyquinoline) - Reaction conditions favoring the Conrad-Limpach pathway.- The formation of the 4-hydroxy isomer is favored at lower temperatures (kinetic control). Ensure the initial condensation of 4-fluoroaniline and ethyl acetoacetate is performed at a sufficiently high temperature to favor the formation of the β-ketoanilide intermediate required for the Knorr synthesis. - A large excess of a strong acid like polyphosphoric acid can favor the formation of the 2-hydroxyquinoline.
Unreacted Starting Materials in Final Product - Insufficient reaction time or temperature. - Inefficient purification.- Increase the reaction time and/or temperature and monitor for completion. - Optimize the purification protocol. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. Column chromatography may be necessary for closely related impurities.
Formation of Dark-Colored Byproducts - Thermal decomposition at high temperatures.- While high temperatures are needed for cyclization, avoid excessive heating or prolonged reaction times. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Poor Solubility of the Final Product - Presence of insoluble impurities.- Purify the product by recrystallization to remove insoluble materials. - Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 6-Fluoro-2-hydroxy-4-methylquinoline?

A1: The most common impurities include:

  • Isomeric Impurity: 6-Fluoro-4-hydroxy-2-methylquinoline, formed via the competing Conrad-Limpach reaction.

  • Unreacted Starting Materials: 4-Fluoroaniline and ethyl acetoacetate.

  • Intermediate: The acetoacetanilide intermediate if cyclization is incomplete.

  • Decomposition Products: Arise from excessive heating during the cyclization step.

Q2: How can I differentiate between the desired 6-Fluoro-2-hydroxy-4-methylquinoline and the isomeric 6-Fluoro-4-hydroxy-2-methylquinoline?

A2: These isomers can be distinguished using several analytical techniques:

  • HPLC: They will typically have different retention times on a reverse-phase column.

  • NMR Spectroscopy: 1H and 13C NMR spectra will show distinct chemical shifts for the methyl group and the aromatic protons.

  • Melting Point: The two isomers will have different melting points. For example, the reported melting point for 6-Fluoro-4-hydroxy-2-methylquinoline is 273-277 °C.[1]

Q3: What is the role of the acid catalyst in the Knorr synthesis?

A3: In the Knorr synthesis, a strong acid like concentrated sulfuric acid or polyphosphoric acid acts as a dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution (cyclization) of the β-ketoanilide intermediate to form the 2-hydroxyquinoline.[2]

Q4: Can microwave irradiation be used for this synthesis?

A4: Yes, microwave-assisted synthesis can often reduce reaction times and improve yields in quinoline synthesis by allowing for rapid and uniform heating to high temperatures.

Data Presentation

Table 1: Common Impurities and Analytical Detection Methods

Impurity Potential Source Recommended Analytical Method(s)
6-Fluoro-4-hydroxy-2-methylquinolineCompeting Conrad-Limpach reaction pathway.HPLC-UV, LC-MS, 1H & 13C NMR
4-FluoroanilineIncomplete reaction.HPLC-UV, GC-MS
Ethyl acetoacetateIncomplete reaction.GC-MS
Acetoacetanilide IntermediateIncomplete cyclization.HPLC-UV, LC-MS
Thermal Decomposition ProductsExcessive reaction temperature or time.LC-MS, GC-MS

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-hydroxy-4-methylquinoline (Knorr Synthesis)
  • Intermediate Formation: In a round-bottom flask, mix equimolar amounts of 4-fluoroaniline and ethyl acetoacetate. Heat the mixture at 110-130°C for 1-2 hours. The progress of the reaction to form the anilide intermediate can be monitored by TLC.

  • Cyclization: Cool the reaction mixture to below 100°C. Slowly and carefully add concentrated sulfuric acid (typically 4-5 equivalents) with stirring. After the addition is complete, heat the mixture to 100°C for 30-60 minutes.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

  • Purification: Filter the crude product, wash with cold water until the washings are neutral, and then dry. Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure 6-Fluoro-2-hydroxy-4-methylquinoline.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 313 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of 4-fluoroaniline, ethyl acetoacetate, and if available, the isomeric impurity to determine their retention times.

Visualizations

Synthesis_Workflow reagents 4-Fluoroaniline + Ethyl Acetoacetate intermediate Acetoacetanilide Intermediate reagents->intermediate Heat (110-130°C) cyclization Cyclization (H2SO4, heat) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure 6-Fluoro-2-hydroxy- 4-methylquinoline purification->final_product

Caption: Synthetic workflow for the preparation of 6-Fluoro-2-hydroxy-4-methylquinoline.

Impurity_Formation cluster_knorr Knorr Pathway (Higher Temp) cluster_conrad Conrad-Limpach Pathway (Lower Temp) anilide Acetoacetanilide Intermediate product_2oh 6-Fluoro-2-hydroxy- 4-methylquinoline (Desired Product) anilide->product_2oh H2SO4 enamine Enamine Intermediate product_4oh 6-Fluoro-4-hydroxy- 2-methylquinoline (Isomeric Impurity) enamine->product_4oh Heat start 4-Fluoroaniline + Ethyl Acetoacetate start->anilide start->enamine

Caption: Competing pathways leading to the desired product and an isomeric impurity.

Troubleshooting_Tree cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Low Purity of Final Product check_hplc Analyze by HPLC start->check_hplc is_isomer Isomeric Impurity Present? check_hplc->is_isomer is_starting_material Starting Materials Present? check_hplc->is_starting_material adjust_temp Adjust reaction temperature for anilide formation is_isomer->adjust_temp Yes optimize_purification Optimize recrystallization protocol is_isomer->optimize_purification No is_starting_material->optimize_purification No increase_time Increase reaction time/temperature is_starting_material->increase_time Yes

Caption: Troubleshooting decision tree for product impurity issues.

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-hydroxyquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the starting materials are still present, increase the reaction time. 3. If an increase in time is ineffective, gradually increase the reaction temperature in small increments.Complete consumption of starting materials and formation of the desired product.
Catalyst deactivation: The catalyst may have been deactivated by impurities in the starting materials or solvent.1. Ensure all starting materials and solvents are of high purity and anhydrous. 2. If using a reusable catalyst, consider regeneration or using a fresh batch. 3. For acid-catalyzed reactions, ensure the acid concentration is appropriate.Improved catalytic activity and product yield.
Sub-optimal catalyst: The chosen catalyst may not be efficient for the specific substrate.1. Refer to the catalyst comparison table below to select a more suitable catalyst. 2. Consider screening a small panel of alternative catalysts under standardized conditions.Identification of a more effective catalyst leading to higher yields.
Incorrect reaction conditions for the chosen catalyst: The temperature, solvent, or catalyst loading may not be optimal.1. Review the detailed experimental protocols for the selected catalyst. 2. Perform small-scale optimization experiments to determine the ideal conditions for your specific setup.Enhanced reaction efficiency and product formation.

Issue 2: Formation of a Significant Amount of 6-Fluoro-4-hydroxyquinoline Isomer

This is a common issue in the Knorr quinoline synthesis, where the reaction can proceed via two different cyclization pathways.

Potential Cause Troubleshooting Step Expected Outcome
Reaction conditions favoring the Conrad-Limpach pathway: Lower temperatures and certain acidic catalysts can favor the formation of the 4-hydroxyquinoline isomer.1. Ensure the reaction temperature is sufficiently high (typically >100°C) to favor the Knorr pathway for 2-hydroxyquinoline formation. 2. The use of a strong dehydrating acid like concentrated sulfuric acid or polyphosphoric acid in sufficient quantity generally promotes the desired cyclization.[1][2]Increased regioselectivity towards the desired 2-hydroxyquinoline isomer.
Equilibrium between intermediates: The intermediates leading to the two isomers can be in equilibrium.1. In some cases, using a large excess of the acid catalyst can help to drive the reaction towards the desired product by favoring the formation of a specific cationic intermediate.[2]Shifting the equilibrium to favor the formation of this compound.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Presence of unreacted starting materials: If the reaction did not go to completion, starting materials can co-elute with the product.1. Optimize the reaction to ensure complete conversion of starting materials. 2. Use a different solvent system for chromatography to improve separation.Isolation of the pure desired product.
Formation of closely related side products: Isomeric byproducts or other minor impurities can be difficult to separate.1. Recrystallization from a suitable solvent can be an effective method for purifying the final product. 2. If chromatography is necessary, consider using a different stationary phase or a gradient elution method.Enhanced purity of the final this compound.
Product is sparingly soluble: The desired product may have low solubility in common organic solvents, making extraction and chromatography challenging.1. Screen a range of solvents to find one in which the product has adequate solubility for purification. 2. Hot filtration can be used if the product is soluble at higher temperatures.Efficient isolation and purification of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most common and direct route is the Knorr quinoline synthesis . This reaction involves the condensation of 4-fluoroaniline with a β-ketoester, such as ethyl acetoacetate, followed by cyclization in the presence of a strong acid catalyst.[1] Another potential route is the Camps cyclization , which involves the intramolecular cyclization of an appropriately substituted o-acylaminoacetophenone.[3][4]

Q2: What is the role of the catalyst in the Knorr synthesis of this compound?

In the Knorr synthesis, a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), serves as a dehydrating agent to facilitate the intramolecular cyclization of the intermediate anilide.[1] The acid protonates the carbonyl groups, making them more electrophilic and promoting the ring-closing reaction.

Q3: Are there any greener or more environmentally friendly catalysts for this synthesis?

Yes, research is ongoing to develop greener alternatives. Bismuth(III) chloride (BiCl3) has been used as a low-cost, non-toxic Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues, often in conjunction with microwave irradiation to reduce reaction times.[5] Additionally, biocatalytic methods using enzymes like monoamine oxidase are being explored for the synthesis of quinolones.[6]

Q4: How does the fluorine substituent affect the reaction?

The fluorine atom at the 4-position of the starting aniline is an electron-withdrawing group. This can decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the initial condensation step with the β-ketoester. However, the Knorr synthesis is generally effective for anilines with both electron-donating and electron-withdrawing groups. Careful optimization of reaction conditions may be necessary to achieve good yields.

Q5: What are the key safety precautions to take during this synthesis?

  • Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • High Temperatures: The cyclization step often requires high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.

  • Solvents: Use solvents in a well-ventilated area or a fume hood.

  • Starting Materials: 4-Fluoroaniline is toxic and should be handled with care. Refer to the Safety Data Sheet (SDS) for all reagents before use.

III. Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems that can be adapted for the synthesis of this compound.

Catalyst SystemStarting MaterialsTemperature (°C)Reaction TimeYield (%)Reference
H₂SO₄ 4-Fluoroaniline, Ethyl acetoacetate>100VariesModerate to Good[1]
Polyphosphoric Acid (PPA) 4-Fluoroaniline, Ethyl acetoacetate>100VariesModerate to Good[2]
BiCl₃ (Microwave) Substituted β-enaminones, Diethyl malonateVariesShort51-71[5]
Pd(OAc)₂ o-Iodoanilines, Dimethyl maleateVariesVaries30-72[7]
Ru-catalyst Anilides, Propiolates/AcrylatesVariesVariesGood to Excellent[8]
Monoamine Oxidase (MAO-N) 1,2,3,4-TetrahydroquinolinesAmbientVariesUp to 84% conversion[6]

IV. Experimental Protocols

Protocol 1: Knorr Synthesis of this compound using Sulfuric Acid

This protocol is a general procedure based on the Knorr quinoline synthesis and should be optimized for the specific substrate.

  • Step 1: Formation of the β-ketoanilide.

    • In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol.

    • Add ethyl acetoacetate (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline.

    • Remove the solvent under reduced pressure to obtain the crude β-ketoanilide.

  • Step 2: Cyclization.

    • Carefully add the crude β-ketoanilide to a flask containing an excess of cold (0°C) concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-110°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

V. Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: β-Ketoanilide Formation cluster_step2 Step 2: Cyclization & Purification s1_reagents 4-Fluoroaniline + Ethyl Acetoacetate s1_conditions Solvent (e.g., Ethanol) Room Temperature, 2-4h s1_reagents->s1_conditions React s1_workup Solvent Removal s1_conditions->s1_workup Completion s1_product Crude β-Ketoanilide s1_workup->s1_product s2_reagents Crude β-Ketoanilide + Conc. H₂SO₄ s1_product->s2_reagents s2_conditions 0°C to 110°C, 1-2h s2_reagents->s2_conditions React s2_workup Quench on Ice, Neutralize s2_conditions->s2_workup Completion s2_filtration Filter & Wash s2_workup->s2_filtration s2_purification Recrystallization s2_filtration->s2_purification s2_product Pure this compound s2_purification->s2_product

Caption: Experimental workflow for the Knorr synthesis of this compound.

reaction_mechanism cluster_mechanism Simplified Knorr Quinoline Synthesis Mechanism start 4-Fluoroaniline + β-Ketoester intermediate1 β-Ketoanilide Intermediate start->intermediate1 Condensation protonation Protonation of Carbonyls (H₂SO₄) intermediate1->protonation cyclization Intramolecular Electrophilic Aromatic Substitution protonation->cyclization dehydration Dehydration cyclization->dehydration tautomerization Tautomerization dehydration->tautomerization product This compound tautomerization->product

Caption: Simplified reaction mechanism for the Knorr synthesis of 2-hydroxyquinolines.

References

Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-hydroxyquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its reactions, with a focus on managing its tautomeric equilibrium.

Understanding the Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (4-fluoro-2(1H)-quinolone). For most six-membered heteroaromatic rings with a hydroxyl group at position 2 or 4, the keto tautomer is the predominant species in solution.[1] This equilibrium is crucial as the two tautomers exhibit different reactivity, particularly in alkylation reactions where both the nitrogen and oxygen atoms can act as nucleophiles.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: Which tautomer of this compound is more stable?

A1: The keto form, 4-fluoro-2(1H)-quinolone, is generally the more stable and predominant tautomer in solution. This is a common characteristic for 2-hydroxyquinolines.[1]

Q2: How does the fluorine substituent affect the tautomeric equilibrium?

Q3: What are the primary challenges in reactions involving this compound?

A3: The main challenge is controlling the regioselectivity of reactions, particularly alkylation. Since both the nitrogen and oxygen atoms can be alkylated, a mixture of N-alkylated and O-alkylated products is often obtained. The reaction conditions must be carefully optimized to favor the desired product.

Troubleshooting Guide: N- vs. O-Alkylation

The alkylation of this compound can yield either the N-alkylated product (1-alkyl-4-fluoro-2(1H)-quinolone) or the O-alkylated product (2-alkoxy-4-fluoroquinoline). The outcome is highly dependent on the reaction conditions.

Alkylation Start This compound (Tautomeric Mixture) Conditions Alkylation Conditions (Base, Solvent, Alkylating Agent) Start->Conditions N_Alkylation N-Alkylation Product Conditions->N_Alkylation Polar Aprotic Solvent Strong Base (e.g., NaH) O_Alkylation O-Alkylation Product Conditions->O_Alkylation Nonpolar Solvent Softer Base (e.g., Ag2CO3)

Caption: Factors influencing N- vs. O-alkylation selectivity.

Problem: My reaction is producing a mixture of N- and O-alkylated products, but I want to selectively synthesize the N-alkylated product.

Solution:

To favor N-alkylation, you need to promote the formation of the N-anion and use conditions that favor reaction at the nitrogen atom.

  • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) typically favors N-alkylation. The polar solvent helps to solvate the cation of the base, leaving a more reactive "naked" anion where the charge is more localized on the nitrogen.

  • Hard vs. Soft Alkylating Agents: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen anion is a "harder" nucleophile than the oxygen anion. Therefore, using a "hard" alkylating agent (e.g., dimethyl sulfate, methyl iodide) can favor N-alkylation.

Problem: I am trying to synthesize the O-alkylated product, but the N-alkylated product is the major component.

Solution:

To favor O-alkylation, conditions should be chosen to enhance the nucleophilicity of the oxygen atom.

  • Choice of Base and Solvent: Using a "softer" base like silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) in a less polar solvent such as benzene, toluene, or dichloromethane can favor O-alkylation. The silver salt of the quinolone is reported to predominantly give the O-alkylated product.

  • Hard vs. Soft Alkylating Agents: A "softer" alkylating agent (e.g., benzyl bromide) might show a higher preference for the "softer" oxygen nucleophile.

  • Mitsunobu Reaction: The Mitsunobu reaction can be an effective method for O-alkylation, although the regioselectivity can be influenced by the solvent and the structure of the alcohol used.

Summary of Reaction Conditions for Selective Alkylation
Desired Product Base Solvent Alkylating Agent Type Rationale
N-Alkylated NaH, KHDMF, THFHard (e.g., CH₃I, (CH₃)₂SO₄)Promotes formation of the harder N-anion in a polar aprotic solvent.
O-Alkylated Ag₂CO₃, K₂CO₃Benzene, Toluene, CH₂Cl₂Softer (e.g., Benzyl bromide)Favors the softer O-anion, especially with silver salts in nonpolar solvents.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

  • Preparation: To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of this compound

  • Preparation: Suspend this compound (1 equivalent) and silver carbonate (Ag₂CO₃, 1.5 equivalents) in a nonpolar solvent such as benzene or toluene.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the O-alkylated product.

Note: These are general protocols and may require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-hydroxyquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common method for synthesizing 4-hydroxyquinolines, including the 4-fluoro substituted analog, is the Conrad-Limpach synthesis.[1] This reaction involves the condensation of an aniline (in this case, 3-fluoroaniline) with a β-ketoester (such as ethyl acetoacetate) to form an enamine intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline.[2][1]

Q2: Why is the choice of solvent critical for the synthesis of 4-hydroxyquinolines?

A2: The solvent plays a crucial role in the thermal cyclization step of the Conrad-Limpach synthesis. This step requires high temperatures, typically around 250 °C, to proceed efficiently. The use of a high-boiling, inert solvent helps to achieve and maintain the required reaction temperature, which can significantly improve the reaction yield.[2][3] In some multi-step syntheses, different solvents may be optimal for different stages of the reaction. For instance, a lower boiling point solvent might be used for the initial condensation, and a higher boiling point solvent for the subsequent cyclization.[1]

Q3: What is the effect of solvent polarity on the yield?

A3: For certain steps in the synthesis of fluorinated quinoline derivatives, particularly in coupling reactions, polar aprotic solvents have been shown to be superior. For example, in the esterification of a similar compound, 8-fluoro-2,3-dimethylquinolin-4-ol, using dimethylformamide (DMF) as a solvent resulted in a significantly higher yield compared to a less polar solvent like dichloromethane (DCM).[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound The cyclization temperature is too low.The Conrad-Limpach cyclization requires high temperatures. Ensure your reaction is reaching at least 250°C. Consider using a higher-boiling point solvent to maintain this temperature.[2]
The solvent is not optimal for the reaction.For the thermal cyclization step, high-boiling point, inert solvents like mineral oil, diphenyl ether, or 1,2,4-trichlorobenzene are recommended.[3][5] For other reaction steps like esterification, a polar aprotic solvent such as DMF might give better results.[4]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or re-evaluating the reaction temperature and solvent.
Formation of By-products The reaction temperature is not optimized.In some cases, lower temperatures during cyclization can lead to the formation of unwanted side products. Gradually increasing the temperature might be necessary.[1]
The starting materials are impure.Ensure the purity of your starting materials (e.g., 3-fluoroaniline and ethyl acetoacetate) through appropriate purification techniques like distillation or recrystallization.
Difficulty in Product Isolation The product is soluble in the reaction solvent.After the reaction is complete, cool the reaction mixture to allow the product to precipitate. If it remains dissolved, you may need to remove the solvent under reduced pressure and then purify the residue.
The product is an oil and does not solidify.Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Solvent Effects on Yield: A Quantitative Overview

The selection of a suitable solvent is a critical parameter influencing the yield of quinoline synthesis. Below is a summary of reported solvent effects.

Table 1: Solvent Effect on the Yield of an 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate Derivative [4]

SolventYield (%)
Dichloromethane (DCM)Lower Yield
Dimethylformamide (DMF)Higher Yield

Table 2: Influence of High-Boiling Point Solvents on the Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [3]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23155
Isobutyl Benzoate24166

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol (A 4-Fluoro-hydroxyquinoline analog) [4]

  • Reaction Setup: In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Reaction Conditions: Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Cool the mixture to room temperature.

    • Place the flask in an ice bath.

    • Adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

    • Filter the resulting precipitate.

    • Dry the solid to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.

  • Reported Yield: 89.2%.

Protocol 2: General Procedure for Esterification of a Fluorinated 4-hydroxyquinoline [4]

  • Reaction Setup: In a 50 mL round-bottomed flask, combine the fluorinated 4-hydroxyquinoline intermediate (1.05 mmol), a substituted benzoic acid (1.16 mmol), EDC•HCl (1.26 mmol), 4-dimethylaminopyridine (DMAP) (1.05 mmol), and DMF (10 mL).

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work-up:

    • Add water (30 mL) to the reaction mixture.

    • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

    • Combine the organic phases and wash with saturated brine (3 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and purify the product by column chromatography.

Experimental Workflow Diagram

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-Fluoroaniline D Mix and Reflux A->D B Ethyl Acetoacetate B->D C Solvent (e.g., Ethanol) C->D E Enamine Intermediate D->E G Heat to ~250°C E->G F High-Boiling Solvent (e.g., Diphenyl Ether) F->G H This compound G->H I Cool Reaction Mixture H->I J Filter Precipitate I->J K Wash and Dry J->K L Pure Product K->L

Caption: Workflow for the Conrad-Limpach synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Fluoro-2-hydroxyquinoline Derivatives and Other Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a detailed comparison of a 4-fluoro-substituted 2-hydroxyquinoline derivative with other quinoline analogues, supported by experimental data, to inform future drug design and development efforts.

Performance Comparison: Anti-inflammatory and Antioxidant Activities

A key area of investigation for quinoline derivatives is their potential as anti-inflammatory and antioxidant agents. The following table summarizes the comparative performance of a 4-fluoro-phenyl substituted 4-hydroxy-2-quinolinone (Compound 1a ) against its hydroxyl (Compound 1b ) and methyl (Compound 1c ) substituted counterparts. The data is extracted from a study by K. Savva et al. (2022).

Compound IDDerivativeLipoxygenase (LOX) Inhibition (IC50 in µM)Antioxidant Activity (% Lipid Peroxidation Inhibition)
1a 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone10100%
1b 4-Hydroxy-phenyl substituted 4-hydroxy-2-quinolinone27.5100%
1c 4-Methyl-phenyl substituted 4-hydroxy-2-quinolinoneInactive50.7%

Data Interpretation: The substitution at the 4-position of the phenyl ring attached to the 4-hydroxy-2-quinolinone core significantly influences its biological activity. The 4-fluoro derivative (1a ) demonstrates the most potent lipoxygenase (LOX) inhibitory activity with an IC50 value of 10 µM. Replacement of the fluorine with a hydroxyl group (1b ) leads to a nearly three-fold decrease in potency, while a methyl substitution (1c ) results in an inactive compound. Notably, both the fluoro and hydroxyl derivatives exhibit excellent antioxidant activity, completely inhibiting lipid peroxidation in the performed assay. The methyl derivative, however, shows significantly lower antioxidant capacity. This structure-activity relationship (SAR) data highlights the favorable impact of the electronegative fluorine atom on the LOX inhibitory potential of this quinoline scaffold.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the performance comparison table.

Lipoxygenase (LOX) Inhibition Assay

The inhibitory activity of the compounds against soybean lipoxygenase (LOX) was determined spectrophotometrically. The assay is based on the measurement of the formation of conjugated dienes from linoleic acid at 234 nm.

  • Preparation of Solutions:

    • Soybean lipoxygenase (Type I-B) was dissolved in saline solution (0.9% NaCl) to a final concentration of 10,000 U/mL.

    • Linoleic acid (substrate) was dissolved in absolute ethanol to a concentration of 10 mM and then diluted in borate buffer (pH 9.0) to a final concentration of 0.2 mM.

    • Test compounds were dissolved in DMSO to create stock solutions of varying concentrations.

  • Assay Procedure:

    • In a quartz cuvette, 2.8 mL of the linoleic acid solution and 0.1 mL of the test compound solution were mixed.

    • The mixture was incubated at room temperature for 5 minutes.

    • The reaction was initiated by adding 0.1 mL of the enzyme solution.

    • The absorbance at 234 nm was monitored for 5 minutes at 30-second intervals using a UV-Vis spectrophotometer.

    • The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (containing DMSO instead of the test compound).

    • IC50 values were determined from the dose-response curves.

Antioxidant Activity Assay (Lipid Peroxidation Inhibition)

The antioxidant activity was evaluated by measuring the inhibition of lipid peroxidation in rat liver microsomes induced by tert-butyl hydroperoxide (t-BuOOH).

  • Preparation of Microsomes:

    • Rat liver microsomes were prepared by differential centrifugation of liver homogenates. The final microsomal pellet was resuspended in a suitable buffer.

  • Assay Procedure:

    • The reaction mixture contained rat liver microsomes, the test compound (dissolved in DMSO), and a buffer solution (e.g., Tris-HCl).

    • Lipid peroxidation was initiated by the addition of t-BuOOH.

    • The mixture was incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction was stopped by adding a solution of trichloroacetic acid (TCA).

    • The amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, was determined by the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature to form a colored adduct, which is measured spectrophotometrically at 532 nm.

    • The percentage of inhibition of lipid peroxidation was calculated by comparing the absorbance of the sample with the inhibitor to the control sample without the inhibitor.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory activity of the 4-fluoro-phenyl substituted 4-hydroxy-2-quinolinone is attributed to its ability to inhibit the lipoxygenase (LOX) enzyme. LOX is a key enzyme in the arachidonic acid signaling cascade, which is responsible for the production of pro-inflammatory leukotrienes.

LOX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX substrate Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes catalyzes conversion to Inflammation Inflammation Leukotrienes->Inflammation promotes 4_Fluoro_2_hydroxyquinoline_Derivative 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinone 4_Fluoro_2_hydroxyquinoline_Derivative->LOX inhibits

Caption: Inhibition of the Lipoxygenase (LOX) pathway by a 4-fluoro-2-hydroxyquinoline derivative.

The diagram above illustrates the mechanism of action. Phospholipase A2 releases arachidonic acid from the cell membrane. The lipoxygenase (LOX) enzyme then converts arachidonic acid into pro-inflammatory leukotrienes. The 4-fluoro-phenyl substituted 4-hydroxy-2-quinolinone acts as an inhibitor of LOX, thereby blocking the production of leukotrienes and reducing inflammation.

Conclusion

The presented data underscores the therapeutic potential of this compound derivatives as anti-inflammatory and antioxidant agents. The presence of a fluorine atom at the 4-position of the N-phenyl substituent in the 4-hydroxy-2-quinolinone scaffold significantly enhances its LOX inhibitory activity compared to other substitutions. This highlights the importance of halogen substitution in the design of potent quinoline-based inhibitors. Further research exploring the structure-activity relationships of fluoro-substituted quinolines across a broader range of biological targets is warranted to fully elucidate their therapeutic potential and guide the development of novel drug candidates with improved efficacy and safety profiles.

A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for validating the purity of synthesized 4-Fluoro-2-hydroxyquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from its close structural isomers, 6-fluoro-4-hydroxyquinoline and 8-fluoro-4-hydroxyquinoline, as representative examples. These are compared with two widely studied fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin, for which extensive purity analysis data is available. The methodologies presented here offer a robust framework for researchers to establish and validate their own purity testing protocols for novel quinoline derivatives.

Introduction to Purity Validation

The verification of a compound's purity is a critical step in the synthesis and development of new chemical entities, particularly for pharmaceutical applications. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. A comprehensive purity analysis typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.

This guide focuses on three key analytical techniques for purity validation:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, providing quantitative data on the main compound and its impurities.

  • Mass Spectrometry (MS): Used for the confirmation of molecular weight and structural elucidation of the synthesized compound and any detected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for unambiguous structure confirmation and identification of impurities, with 1H, 13C, and 19F NMR being particularly relevant for fluorinated compounds.

Comparative Data of Quinolone Derivatives

The following tables summarize key analytical data for the target compound's analogs and the selected alternatives. This data serves as a reference for researchers developing analytical methods for this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-Fluoro-4-hydroxy-2-methylquinolineC₁₀H₈FNO177.18273-277[1]
8-Fluoro-4-hydroxyquinolineC₉H₆FNO163.15278-282[2]
CiprofloxacinC₁₇H₁₈FN₃O₃331.34-
LevofloxacinC₁₈H₂₀FN₃O₄361.37-

Table 2: Chromatographic Data (HPLC)

CompoundColumnMobile PhaseDetection
Fluoroquinolones (General)C18Acetonitrile/Water with acid modifier (e.g., formic acid, TFA)UV (280-330 nm), Fluorescence
CiprofloxacinC18Acetonitrile, methanol, and Buffer[3]UV (278 nm)
LevofloxacinC18Acetonitrile and trifluoroacetic acid 0.1% (v/v)[3]UV (294 nm)

Table 3: Spectroscopic Data (NMR & MS)

Compound1H NMR (ppm)13C NMR (ppm)19F NMR (ppm)Mass Spectrometry (m/z)
6,7-Difluoro-4-hydroxyquinoline derivative13.16 (s, 1H, OH), 7.92 (dd, 1H), 7.57 (dd, 1H), 7.43 (dd, 2H), 7.00 (dd, 2H), 4.46 (s, 2H), 4.05 (s, 3H)[4]171.04, 167.73, 162.08, 160.17, 154.71, 149.10, 146.32, 133.70, 131.02, 115.42, 114.73, 114.34, 110.28, 102.32, 52.83, 34.95[4]-115.23, -127.02, -137.06[4]379 (M+)[4]
8-Fluoro-2,3-dimethylquinolin-4-ol derivative11.36 (s, 1H, OH), 7.88 (d, 1H), 7.52–7.46 (m, 1H), 7.26–7.19 (m, 1H), 2.43 (s, 3H), 1.98 (s, 3H)---
4-Hydroxyquinoline11.91, 8.17, 7.97, 7.68, 7.61, 7.36, 6.12[5]--145 (M+)

Note: NMR data is highly dependent on the solvent and instrument frequency. The provided data is for reference and should be compared with data acquired under identical conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most common method for determining the purity of pharmaceutical compounds and detecting impurities.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow HPLC Method Development & Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis col_select Column Selection (e.g., C18, Phenyl) mp_opt Mobile Phase Optimization (Acetonitrile/Water, pH, additives) col_select->mp_opt det_opt Detector Wavelength Selection (UV-Vis Scan) mp_opt->det_opt grad_opt Gradient Optimization det_opt->grad_opt specificity Specificity grad_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation robustness->sample_prep hplc_run HPLC Analysis sample_prep->hplc_run data_proc Data Processing & Purity Calculation hplc_run->data_proc

Caption: Workflow for HPLC method development and validation.

Protocol for a General HPLC Purity Method:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, and gradually increase it to elute more hydrophobic compounds. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy), typically around 280-330 nm for quinoline derivatives.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Workflow for Mass Spectrometry Analysis:

MS_Workflow Mass Spectrometry Analysis Workflow sample_intro Sample Introduction (Direct Infusion or LC-MS) ionization Ionization (e.g., ESI, APCI) sample_intro->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis

Caption: Workflow for mass spectrometry analysis.

Protocol for a General Mass Spectrometry Analysis:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like quinoline derivatives and can be operated in both positive and negative ion modes.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this type of analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern, which can be used for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of a synthesized compound. For this compound, 1H, 13C, and 19F NMR are all highly informative.

Workflow for NMR Analysis:

NMR_Workflow NMR Analysis Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acq NMR Data Acquisition (1H, 13C, 19F, 2D NMR) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_interp Spectral Interpretation (Chemical Shifts, Coupling Constants, Integration) data_proc->spec_interp

Caption: Workflow for NMR analysis.

Protocol for a General NMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • 1H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the aromatic and hydroxyl protons will provide key structural information.

  • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum to observe the chemical shifts of all carbon atoms in the molecule.

  • 19F NMR: Acquire a fluorine NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Proton coupling to the fluorine can also provide valuable structural information.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively, aiding in the complete and unambiguous assignment of the structure.

Comparison with Alternatives

The primary alternatives for comparison in this guide are the widely used fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin. These compounds have well-established analytical methods and impurity profiles documented in pharmacopoeias.

Key Differences in Purity Validation:

  • Complexity of Structure: Ciprofloxacin and Levofloxacin have more complex structures with chiral centers and additional functional groups, which can lead to a greater number of potential impurities, including stereoisomers.

  • Established Methods: Validated analytical methods for Ciprofloxacin and Levofloxacin are readily available in pharmacopoeias (e.g., USP, EP), providing a clear benchmark for method performance.

  • Impurity Standards: Certified reference standards for the known impurities of Ciprofloxacin and Levofloxacin are commercially available, simplifying impurity identification and quantification. For a novel compound like this compound, impurity standards would need to be synthesized and characterized.

Potential Impurities in the Synthesis of this compound

The synthesis of quinolone derivatives can lead to several types of impurities, including:

  • Starting Materials: Unreacted starting materials or reagents.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • Isomers: Positional isomers may form depending on the regioselectivity of the cyclization reaction.

  • Byproducts: Side reactions can generate structurally related byproducts. For instance, in the synthesis of some quinolones, the formation of a structural isomer has been observed.

  • Degradation Products: The final compound may degrade under certain conditions (e.g., light, heat, pH), leading to the formation of new impurities.

The analytical methods described in this guide should be optimized to separate and detect these potential impurities.

Conclusion

Validating the purity of a newly synthesized compound like this compound requires a multi-faceted analytical approach. While specific data for this compound is not widely published, the methodologies and comparative data presented in this guide for its structural analogs and established fluoroquinolones provide a solid foundation for researchers. By adapting the HPLC, MS, and NMR protocols outlined here, scientists can confidently characterize their synthesized this compound, ensuring its purity and suitability for further research and development. The key to successful purity validation lies in the systematic development and validation of these analytical methods to ensure they are specific, sensitive, accurate, and robust for their intended purpose.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. 4-Fluoro-2-hydroxyquinoline, a fluorinated analog of the 4-hydroxyquinoline scaffold, presents a molecule of interest due to the prevalence of fluoroquinolones in medicinal chemistry. This guide provides a comparative overview of the primary analytical methods for the characterization of this compound and its non-fluorinated counterpart, 4-hydroxyquinoline. The inclusion of the non-fluorinated analog serves to highlight the influence of the fluorine substituent on the analytical data.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for 4-hydroxyquinoline and a representative fluorinated analog.

Table 1: Comparison of Spectroscopic Data

Analytical Method4-Hydroxyquinoline6-Fluoro-4-hydroxy-2-methylquinoline (Representative Fluoro-analog)Key Differences and Rationale
¹H NMR (in DMSO-d₆)Aromatic protons: ~7.3-8.2 ppm; Hydroxyl proton: ~11.9 ppm; Vinyl proton: ~6.1 ppmAromatic protons: ~7.2-7.9 ppm; Hydroxyl proton: ~11.4 ppm; Methyl protons: ~2.4 ppmThe fluorine atom in the fluoro-analog introduces splitting of adjacent proton signals (H-F coupling). The electron-withdrawing nature of fluorine can also lead to downfield shifts of nearby protons.
¹³C NMR (in DMSO-d₆)Aromatic carbons: ~110-140 ppm; Carbonyl carbon: ~177 ppmAromatic carbons: ~105-145 ppm; Carbonyl carbon: ~176 ppm; Methyl carbon: ~18 ppmThe carbon directly bonded to fluorine will exhibit a large C-F coupling constant. Other carbons in the fluorinated ring will show smaller couplings.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 146.05 m/z[M+H]⁺ = 178.07 m/zThe presence of the fluorine atom increases the molecular weight by approximately 18 Da (F - H). High-resolution mass spectrometry can confirm the elemental composition.
IR Spectroscopy (KBr pellet)O-H stretch: ~3000-3400 cm⁻¹ (broad); C=O stretch: ~1640 cm⁻¹; C=C stretch: ~1500-1600 cm⁻¹O-H stretch: ~3000-3400 cm⁻¹ (broad); C=O stretch: ~1650 cm⁻¹; C-F stretch: ~1100-1250 cm⁻¹The key distinguishing feature will be the presence of a C-F stretching vibration in the fingerprint region for the fluoro-analog.

Table 2: Comparison of Chromatographic Methods

Analytical Method4-Hydroxyquinoline6-Fluoro-4-hydroxy-2-methylquinoline (Representative Fluoro-analog)Comparison of Performance
Reverse-Phase HPLC (RP-HPLC) Retention Time (typical C18 column, MeCN/H₂O mobile phase): ShorterRetention Time (same conditions): LongerThe fluorine atom increases the lipophilicity of the molecule, leading to a longer retention time on a reverse-phase column.
Thin-Layer Chromatography (TLC) Rf value (e.g., Ethyl acetate/Hexane): LowerRf value (same conditions): HigherConsistent with increased lipophilicity, the fluoro-analog is expected to travel further up the non-polar stationary phase.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Protocol (for fluoro-analog):

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • The spectral width will depend on the chemical environment of the fluorine atom but a range of -100 to -150 ppm is a reasonable starting point for aryl fluorides.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Protocol:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Protocol:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound and determine its retention characteristics.[1]

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Protocol:

    • Set up an isocratic or gradient elution method. A common mobile phase for quinolone derivatives is a mixture of acetonitrile and water (or a buffer).[1]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis scan).

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and determine the retention time of the analyte peak.

Mandatory Visualization

The following diagrams illustrate the general workflow for the analytical characterization of a synthesized quinoline derivative and a simplified comparison of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ir IR Spectroscopy purification->ir hplc HPLC-UV purification->hplc tlc TLC purification->tlc analysis Spectral & Chromatographic Data Analysis nmr->analysis ms->analysis ir->analysis hplc->analysis tlc->analysis report Final Report & Characterization Summary analysis->report

Caption: Experimental workflow for the synthesis and characterization of a quinoline derivative.

analytical_comparison cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods compound This compound nmr NMR (Structure) compound->nmr ms MS (Molecular Weight) compound->ms ir IR (Functional Groups) compound->ir hplc HPLC (Purity, Quantification) compound->hplc tlc TLC (Purity, Reaction Monitoring) compound->tlc

Caption: Core analytical techniques for the characterization of this compound.

References

A Comparative Analysis of the Bioactivity of Fluorinated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the quinoline scaffold has been a highly effective strategy in medicinal chemistry, leading to the development of compounds with a broad spectrum of biological activities. The position and number of fluorine substituents on the quinoline ring can significantly influence the physicochemical properties and, consequently, the bioactivity of the resulting isomers. This guide provides a comparative overview of the bioactivity of various fluorinated quinoline isomers, with a focus on their anticancer and antimicrobial properties. The information presented is collated from various scientific studies, and while direct comparisons should be made with caution due to variations in experimental conditions, this guide aims to provide a valuable resource for researchers in the field.

Anticancer Activity

Fluorinated quinolines have emerged as a promising class of anticancer agents, with their mechanism of action often attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] The cytotoxic effects of different isomers have been evaluated against a range of cancer cell lines.

Data Presentation: Cytotoxicity of Fluorinated Quinolines

The following table summarizes the cytotoxic activity (IC50 values) of various fluorinated quinoline derivatives against different cancer cell lines. It is important to note that the data is compiled from multiple sources, and experimental conditions may vary.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Compound 5 (a levofloxacin derivative)MCF-7 (Breast)1.4[1]
Compound 5 (a levofloxacin derivative)Hep3B (Liver)0.43 - 8.79[1]
Compound 5 (a levofloxacin derivative)L-SR (Leukemia)0.96[1]
Compound 13a (a levofloxacin derivative)L-SR (Leukemia)3.12[1]
Ciprofloxacin Hydrazide Derivative I NCI-60 Panel (Mean GI50)9.06
6a (meta-fluoro)MDA-MB-468 (Triple-Negative Breast Cancer)2.5–5[3]
6b (para-fluoro)MDA-MB-468 (Triple-Negative Breast Cancer)2.5–5[3]
6d (meta,para-difluoro)MDA-MB-468 (Triple-Negative Breast Cancer)~1.25-2.5 (2-fold improvement over 6a/6b)[3]

Note: The specific structures of compounds 5 and 13a are detailed in the cited reference.[1] The NCI-60 panel consists of 60 different human cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.

Signaling Pathway: Topoisomerase II Inhibition

Fluorinated quinolones often exert their anticancer effects by targeting human topoisomerase II. This leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis.

TopoisomeraseII_Inhibition Fluoroquinoline Fluoroquinoline Topoisomerase_II Topoisomerase II-DNA Complex Fluoroquinoline->Topoisomerase_II Inhibits ligation Cleavage_Complex Stabilized Cleavage Complex Topoisomerase_II->Cleavage_Complex DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II by Fluorinated Quinolines.

Antimicrobial Activity

The antimicrobial properties of fluorinated quinolones are well-established. The fluorine atom at position 6 and various substituents at other positions play a crucial role in their spectrum and potency.

Data Presentation: Antimicrobial Activity of Fluorinated Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for some fluorinated quinoline derivatives against pathogenic fungi.

Compound/IsomerFungal StrainInhibition (%) at 50 µg/mLReference
2b (8-fluoro)Sclerotinia sclerotiorum>80[4]
2e (8-fluoro)Sclerotinia sclerotiorum>80[4]
2f (8-fluoro)Sclerotinia sclerotiorum>80[4]
2k (8-fluoro)Sclerotinia sclerotiorum>80[4]
2n (8-fluoro)Sclerotinia sclerotiorum>80[4]
2g (8-fluoro)Rhizoctonia solani80.8[4]
Qa5 (2-(trifluoromethyl))Xanthomonas oryzae (MIC)3.12 µg/mL[5]

Note: The specific structures of compounds 2b, 2e, 2f, 2g, 2k, and 2n are detailed in the cited reference.[4]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Bacterial/ Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Visual_Inspection Visually Inspect for Turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Experimental Protocols

Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1)

This protocol describes a key step in the synthesis of some of the antifungal compounds listed above.[4]

Materials:

  • 2-fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[6]

  • Heat the mixture at 150 °C.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.[6]

  • Filter the resulting solid and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[6]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cells to be tested

  • Culture medium

  • Fluorinated quinoline compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated quinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.[7]

Materials:

  • Purified human topoisomerase IIα

  • kDNA (kinetoplast DNA) or supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and MgCl2)

  • Fluorinated quinoline compounds

  • Stop solution (containing SDS and EDTA)

  • Proteinase K

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing the assay buffer, DNA substrate, and various concentrations of the fluorinated quinoline compound.

  • Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Treat with proteinase K to digest the enzyme.

  • Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the control.

This guide provides a snapshot of the current understanding of the bioactivity of fluorinated quinoline isomers. The presented data and protocols are intended to serve as a foundation for further research and development in this exciting area of medicinal chemistry. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Among its derivatives, the 4-hydroxy-2-quinolone core, a tautomeric form of 2,4-dihydroxyquinoline, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1][2] The introduction of a fluorine atom to the quinoline ring can significantly enhance the biological efficacy of these compounds, a strategy successfully employed in the development of fluoroquinolone antibiotics and anticancer agents that target mammalian topoisomerase II.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline analogs, with a particular focus on their anticancer properties. It summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway modulated by these compounds.

Structure-Activity Relationship (SAR) and Anticancer Activity

The anticancer activity of 4-hydroxyquinoline analogs is intricately linked to the nature and position of substituents on the quinoline core. Modifications at various positions can influence the compound's ability to interact with biological targets, such as topoisomerase II and protein kinases, thereby affecting cancer cell proliferation and survival.[3][5]

Key SAR observations for anticancer activity include:

  • Substituents on the N-1 position: The introduction of different aryl groups at the N-1 position significantly modulates cytotoxic activity. For instance, studies on a series of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-diones revealed that the presence and position of substituents on the phenyl ring are critical for activity. An analog featuring a 4-fluorophenyl group (Compound 3g in the table below) demonstrated superior IC50 values across multiple cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer lines.[5]

  • Fusion of additional rings: The fusion of rings at the C7 and C8 positions has been reported to yield potent anticancer activities.[3]

  • Chalcone Hybridization: Molecular hybridization, linking a chalcone moiety to the quinoline scaffold, has produced derivatives with potent antiproliferative effects. For example, a quinoline-chalcone derivative (Compound 12e) showed excellent inhibitory activity against human gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with IC50 values significantly lower than the standard drug 5-fluorouracil.[6]

  • Mechanism of Action: Many quinoline-based compounds exert their anticancer effects by inhibiting critical cellular enzymes. Fluoroquinolone analogs are known to target DNA topoisomerase II, an enzyme essential for DNA replication, thereby inducing cell death.[7][8] Additionally, various quinoline and quinazoline derivatives act as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key regulators of tumor angiogenesis and cell proliferation.[9][10][11]

Data Presentation: Anticancer Activity of 4-Hydroxyquinoline Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-hydroxyquinoline analogs against various human cancer cell lines.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
3g 1-(4-fluorophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dioneHCT116 (Colon)29.3[5]
A549 (Lung)48.2[5]
PC3 (Prostate)59.4[5]
MCF-7 (Breast)68.1[5]
3a 1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneHCT116 (Colon)148.3[5]
MCF-7 (Breast)189.0[5]
12e (E)-3-(4-chlorophenyl)-1-(4-((2-methylquinolin-4-yl)amino)phenyl)prop-2-en-1-oneMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
3c 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)19.5[12]
MDA-MB-231 (Breast)25.1[12]
A549 (Lung)28.2[12]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[5][13]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and incubated for 24 hours to allow for attachment.

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 540-570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.[5]

Topoisomerase II Inhibition Assay (DNA Cleavage Assay)

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks.[8][14]

  • Reaction Components:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Purified human topoisomerase IIα

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM ATP)

    • Test compound at various concentrations

  • Assay Procedure:

    • The reaction mixture containing plasmid DNA, topoisomerase II, and assay buffer is assembled on ice.

    • The test compound is added, and the reaction is initiated by incubating at 37°C for 30 minutes.

    • The reaction is terminated by adding SDS to trap the cleavage complexes.

    • Proteinase K is added to digest the enzyme (30 minutes at 37°C).

    • A loading dye is added to the samples.

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. An increase in the amount of linear DNA compared to the control (enzyme and DNA without the compound) indicates that the compound enhances topoisomerase II-mediated DNA cleavage.[14]

Visualization of a Key Signaling Pathway

Many quinoline-based anticancer agents function by inhibiting protein kinases involved in cell proliferation and angiogenesis. A primary target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The diagram below illustrates the VEGFR-2 signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Dimer PLCG PLCγ VEGFR2->PLCG P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 Binds & Activates PKC PKC PLCG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival

VEGFR-2 signaling pathway leading to cell proliferation and survival.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation.[1][15] This activation initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation and migration, and the PI3K-Akt pathway, which is crucial for cell survival.[1][4] 4-Hydroxyquinoline analogs that inhibit VEGFR-2 can block these pathways, thereby preventing the formation of new blood vessels (angiogenesis) required for tumor growth.

References

comparing the efficacy of different 4-hydroxyquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The efficient synthesis of these compounds is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of several prominent methods for 4-hydroxyquinoline synthesis, presenting their core principles, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthesis Methods

Three classical methods have long been the cornerstones of 4-hydroxyquinoline synthesis: the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Camps cyclization. These methods, while foundational, often require harsh reaction conditions, such as high temperatures.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[1] The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[1] The regioselectivity of the initial condensation and the subsequent cyclization are key considerations in this method.

Gould-Jacobs Reaction

The Gould-Jacobs reaction utilizes the condensation of an aniline with an alkoxymethylenemalonic ester.[2] This is followed by a thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline product.[2] This multi-step process offers a versatile route to a variety of substituted 4-hydroxyquinolines.

Camps Cyclization

The Camps cyclization provides a route to 4-hydroxyquinolines from o-acylaminoacetophenones.[3] The reaction is typically base-catalyzed and involves an intramolecular aldol-type condensation. The nature of the starting material and the reaction conditions can influence the formation of isomeric products.[3]

Modern Synthetic Approaches

In recent years, efforts to improve the efficiency, safety, and environmental friendliness of 4-hydroxyquinoline synthesis have led to the development of modern techniques, most notably microwave-assisted synthesis and metal-catalyzed cross-coupling reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 4-hydroxyquinoline synthesis, it has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[4][5] This is attributed to the efficient and uniform heating provided by microwaves, which can promote faster reaction rates and minimize the formation of side products.

Comparative Data

The following tables summarize quantitative data for the different synthesis methods, providing a basis for comparison of their efficacy.

Table 1: Comparison of Classical Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Yield (%)
Conrad-Limpach Anilines, β-ketoestersHigh temperature (up to 250 °C), often in high-boiling solventsSeveral hours30-95%[1]
Gould-Jacobs Anilines, Alkoxymethylenemalonic estersHigh temperature, followed by saponification (e.g., NaOH) and decarboxylationMulti-step, hours to days47% (for a specific microwave-assisted variation)[6]
Camps Cyclization o-AcylaminoacetophenonesBase (e.g., hydroxide ion)Varies with substrate and conditionsModerate to high

Table 2: Efficacy of Microwave-Assisted Synthesis

Starting MaterialsCatalyst/SolventMicrowave Power (W)Reaction TimeYield (%)Reference
Aniline, Diethyl malonatep-toluenesulfonic acid3203-5 min85-92%[7]
β-enaminones, Diethyl malonateBiCl₃ / EtOH400Not Specified51-71%[8]
Cyclohexane-1,3-dione, Methacrylic acidProline / THFNot Specified20 min98%[9]

Experimental Protocols

General Protocol for Microwave-Assisted Gould-Jacobs Reaction

This protocol is adapted from a procedure for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.[4]

  • Intermediate Formation: A mixture of the appropriate aryl amine (1 eq.), ethyl acetoacetate (1 eq.), and triethyl orthoformate (1.1 eq.) is subjected to microwave irradiation under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate is then cyclized through a heat-mediated Gould-Jacobs reaction to obtain the substituted quinoline.

General Protocol for Microwave-Assisted Synthesis using p-Toluenesulfonic Acid

The following is a general procedure for the synthesis of 4-hydroxy-2-quinolinones.[7]

  • Respective aniline (10 mmol), diethyl malonate (5 mmol), and p-toluenesulfonic acid (120 mg) are taken in a 50 ml beaker and mixed thoroughly with a glass rod.

  • The resulting paste is irradiated in a microwave oven at a power of 320 W for the specified time (typically 3-5 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled and treated with ice-cold water to precipitate the product.

  • The solid product is filtered, washed with water, and recrystallized from an appropriate solvent.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the discussed synthesis methods.

Conrad_Limpach_Synthesis Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation BetaKetoester β-Ketoester BetaKetoester->SchiffBase Hydroxyquinoline 4-Hydroxyquinoline SchiffBase->Hydroxyquinoline Thermal Cyclization

Caption: General workflow of the Conrad-Limpach Synthesis.

Gould_Jacobs_Reaction Aniline Aniline CondensationProduct Condensation Product Aniline->CondensationProduct Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->CondensationProduct CyclizedEster Cyclized Ester Intermediate CondensationProduct->CyclizedEster Thermal Cyclization CarboxylicAcid Carboxylic Acid Intermediate CyclizedEster->CarboxylicAcid Saponification Hydroxyquinoline 4-Hydroxyquinoline CarboxylicAcid->Hydroxyquinoline Decarboxylation

Caption: Stepwise workflow of the Gould-Jacobs Reaction.

Camps_Cyclization Acylaminoacetophenone o-Acylaminoacetophenone Hydroxyquinoline 4-Hydroxyquinoline Acylaminoacetophenone->Hydroxyquinoline Base-catalyzed Intramolecular Cyclization

Caption: The straightforward workflow of the Camps Cyclization.

Microwave_Assisted_Synthesis StartingMaterials Starting Materials (e.g., Aniline, Malonic Ester) ReactionMixture Reaction Mixture StartingMaterials->ReactionMixture Mixing Microwave Microwave Irradiation ReactionMixture->Microwave Exposure Hydroxyquinoline 4-Hydroxyquinoline Microwave->Hydroxyquinoline Rapid Synthesis

Caption: General workflow for Microwave-Assisted Synthesis.

References

Comparative In Vitro Analysis of 4-Fluoro-2-hydroxyquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro biological activities of 4-Fluoro-2-hydroxyquinoline derivatives. This document summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows to support further research and development in this promising class of compounds.

The this compound scaffold, a core component of many fluoroquinolone antibacterial agents, has garnered significant interest for its therapeutic potential beyond antimicrobial applications, notably in anticancer research.[1] These derivatives have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines and robust antimicrobial effects. The primary mechanism of action for many of these compounds is the inhibition of type II topoisomerases, such as DNA gyrase and topoisomerase IIα, crucial enzymes in DNA replication and transcription.[1][2]

Comparative Anticancer Activity

The in vitro cytotoxic effects of various this compound and related quinolone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell viability, are summarized below.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Lomefloxacin Derivative 5 MCF-7 (Breast)1.4--
Lomefloxacin Derivative 5 MCF-10a (Normal Breast)30.40--
Lomefloxacin Derivative 3c Hep3B (Liver)<8.79--
Lomefloxacin Derivative 5 Hep3B (Liver)<8.79--
Lomefloxacin Derivative 5 L-SR (Leukemia)0.96--
Lomefloxacin Derivative 13a L-SR (Leukemia)3.12--
Ciprofloxacin Derivative 97 A549 (Lung)27.71--
Ciprofloxacin Derivative 97 HepG2 (Liver)22.09--
4-Hydroxyquinolone Analogue 3g HCT116 (Colon)Promising (exact value not specified)--
Fluoro-substituted 3,4-dihydroquinazoline 8h A549 (Lung)5.9--
Pyrazolo[4,3-f]quinoline 2E NUGC-3 (Gastric)<8Doxorubicin<1

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC Range (µg/mL)
Quinoline-based hydroxyimidazolium hybrids Cryptococcus neoformans15.6 - 250
Quinoline-based hydroxyimidazolium hybrids Candida spp.62.5
Quinoline-based hydroxyimidazolium hybrids Aspergillus spp.62.5
4-Hydroxy-2-quinolone analogs Aspergillus flavus1.05 - 70.97

Mechanism of Action: Topoisomerase II Inhibition

A primary molecular target of many fluoroquinolone derivatives is the topoisomerase II enzyme family.[1] These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition_Pathway Derivative This compound Derivative TopoII Topoisomerase II (e.g., DNA Gyrase, Topo IIα) Derivative->TopoII Binds to CleavageComplex Stabilized Enzyme-DNA Cleavage Complex TopoII->CleavageComplex Inhibits DNA re-ligation DSB Double-Strand DNA Breaks CleavageComplex->DSB CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Topoisomerase II Inhibition Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.

  • Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test compound to the wells. Incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of the test compound directly in the microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Topoisomerase II DNA Cleavage Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and reaction buffer (typically containing ATP and MgCl2).

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linearized DNA.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening of this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Topoisomerase II) Characterization->Enzyme IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

In Vitro Screening Workflow

References

Comparative Docking Analysis of 4-Fluoro-2-hydroxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 4-Fluoro-2-hydroxyquinoline derivatives with various biological targets. This guide synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.

Comparative Analysis of Docking Scores

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of this compound derivatives against different protein targets.

Table 1: Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase

CompoundDerivative SubstitutionMolDock ScoreReference Drug (Imatinib) MolDock Score
IVg3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one-137.813-119.354

Data sourced from a study on the synthesis and evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as anticancer agents.[1]

Table 2: Docking and Inhibitory Activity of 4-Hydroxy-2-quinolinone Derivatives against Soybean Lipoxygenase-1 (LOX)

CompoundDerivative SubstitutionIC50 (µM)
3sN-phenyl carboxamide with a 4-fluoro-phenyl group10
3gN-phenyl carboxamide with a hydroxyl group (for comparison)27.5
3rN-phenyl carboxamide with a methyl group (for comparison)Inactive
NDGA (Reference)-0.45

Data from a study on novel multi-target agents based on the 4-hydroxy-2-quinolinone structure.[2]

Table 3: Docking Scores of Quinoline Derivatives against HIV Reverse Transcriptase

CompoundDerivative TypeDocking Score
Compound 4Pyrimidine derivative with a phenyl ring having an electron-withdrawing bromo group-10.675

This study highlights that quinoline derivatives with a pyrimidine moiety generally showed higher docking scores.[3]

Table 4: Docking Study of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives against PFV-Integrase

CompoundDerivative SubstitutionBiological Activity
12e2-FluorobenzylideneNo significant integrase inhibitory and anti-HIV-1 activities were observed at concentrations < 100 µM.

This study, while including a fluoro-derivative, did not report specific docking scores but focused on the lack of significant biological activity.[4]

Experimental Protocols

Detailed methodologies for the key docking experiments cited are provided below to ensure reproducibility and critical evaluation of the results.

Protocol 1: Docking of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase[1]
  • Software: The specific docking software used was not explicitly named but the scoring function mentioned is "MolDock Score".

  • Protein Preparation: The crystal structure of the EGFR tyrosine kinase domain in complex with the 4-anilinoquinazoline inhibitor erlotinib was used (PDB ID: 1M17).

  • Ligand Preparation: The 3D structures of the synthesized compounds were generated and optimized.

  • Docking Procedure: The synthesized compounds were docked into the active pocket of the EGFR tyrosine kinase domain. The docking results were analyzed based on the MolDock score and hydrogen bonding interactions with amino acid residues.

Protocol 2: Docking of 4-Hydroxy-2-quinolinone Derivatives against Soybean Lipoxygenase-1 (LOX)[2]
  • Software: Not explicitly stated in the provided text.

  • Protein Preparation: The soybean lipoxygenase-1 (PDB: 3PZW) crystal structure was used for the docking studies.

  • Docking Procedure: A "blind docking" approach was initially performed to explore all potential binding sites on the entire protein. Subsequent analysis focused on an allosteric binding site where the most promising derivatives were found to interact. The reference compound, NDGA, was also docked for comparison.

Protocol 3: Docking of Quinoline Derivatives against HIV Reverse Transcriptase[3]
  • Software: Not explicitly stated in the provided text.

  • Protein Preparation: The HIV reverse transcriptase binding site from the crystal structure with PDB ID: 4I2P was used. This structure is in complex with a rilpivirine-based analogue.

  • Docking Procedure: The synthesized compounds were docked into the active domain of the HIV reverse transcriptase. The co-crystallized ligand was re-docked to validate the docking protocol. The docking scores of the synthesized compounds were compared to standard drugs.

Protocol 4: Docking of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives against PFV-Integrase[4]
  • Software: Autodock Vina.

  • Protein Preparation: The prototype foamy virus integrase (PFV-IN) structure, which includes two Mg2+ ions and a double-stranded DNA (PDB: 3OYA), was used as the receptor.

  • Docking Procedure: A flexible-ligand and rigid-target docking experiment was performed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the docking studies of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p Protein Structure (e.g., PDB file) d Molecular Docking (e.g., Autodock Vina) p->d l Ligand Structure (this compound derivative) l->d s Scoring (Binding Energy/Docking Score) d->s i Interaction Analysis (Hydrogen Bonds, etc.) s->i

Figure 1: A generalized workflow for molecular docking studies.

signaling_pathway_inhibition cluster_pathway Simplified Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., Proliferation, Survival) receptor->downstream Activation ligand This compound Derivative ligand->receptor Inhibition

Figure 2: Conceptual diagram of RTK inhibition.

This guide provides a consolidated view of the current research on the comparative docking of this compound derivatives. The presented data and protocols can serve as a valuable starting point for researchers aiming to design and develop novel therapeutic agents based on this versatile chemical scaffold.

References

Safety Operating Guide

Personal protective equipment for handling 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-Fluoro-2-hydroxyquinoline in a laboratory setting. The following procedures are based on best practices and data from structurally similar compounds, ensuring a conservative and safety-conscious approach.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles or Full-Face ShieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient.[5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Wear two pairs of gloves (inner and outer) for enhanced protection.[8][9] Ensure gloves are rated for the solvents being used.
Body Protection Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.[5][6][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with appropriate cartridges)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[8][9]
Foot Protection Closed-toe, chemical-resistant shoes or bootsTo protect feet from spills.[5][6][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit prep_waste Prepare Labeled Waste Container weigh_transfer Weigh & Transfer Compound in Fume Hood dissolve Dissolve or Use in Reaction clean_area Clean Work Area doff_ppe Doff PPE Correctly clean_area->doff_ppe dispose_waste Dispose of Contaminated Waste wash_hands Wash Hands Thoroughly document Document Experiment

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste StreamDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes unused compound and contaminated items (e.g., weigh boats, gloves, bench paper). The container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.
Liquid Waste Labeled, sealed, and chemically compatible containerFor solutions containing the compound. The container must be labeled with all chemical constituents. Do not mix with incompatible waste streams.
Sharps Waste Puncture-proof sharps containerFor any contaminated needles or other sharps.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][10] Do not pour any waste containing this compound down the drain.[2]

Emergency Procedures

Spill and Exposure Protocols

IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Minor Spill For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[1][2] Clean the area with an appropriate solvent and then soap and water.
Major Spill Evacuate the area and notify your institution's EHS. Prevent the spill from entering drains.[4][10]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet for any other chemicals used in your procedure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.